Ethyl 4-methylthiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWKNFZGGQBYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340778 | |
| Record name | Ethyl 4-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-73-3 | |
| Record name | Ethyl 4-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-methyl-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-methylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 4-methylthiazole-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document details established synthetic routes, providing itemized experimental protocols and quantitative data to facilitate reproducible research.
Introduction
This compound is a substituted thiazole derivative of significant interest in the field of organic synthesis and pharmaceutical sciences. The thiazole ring is a core scaffold in numerous biologically active compounds. This guide focuses on the practical synthesis of the title compound, presenting two effective methods based on the Hantzsch thiazole synthesis principle.
Synthetic Pathways
Two primary synthetic routes for this compound have been established: a two-component condensation and a one-pot, three-component reaction.
Route 1: Two-Component Condensation
This classical approach involves the reaction of ethyl thiooxamate with an α-haloketone, specifically 1-chloropropan-2-one. The reaction proceeds via a Hantzsch-type cyclization to form the desired thiazole ring.
Route 2: One-Pot, Three-Component Reaction
A more convergent and efficient method involves a one-pot reaction between ethyl glyoxalate, potassium thiocyanate, and 1-chloropropan-2-one. This multicomponent reaction streamlines the synthesis process, offering advantages in terms of operational simplicity and time efficiency.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound and its characterization.
Table 1: Summary of Reagents and Reaction Conditions
| Parameter | Route 1: Two-Component | Route 2: Three-Component |
| Starting Material 1 | Ethyl thiooxamate | Ethyl glyoxalate |
| Starting Material 2 | 1-Chloropropan-2-one | Potassium thiocyanate |
| Starting Material 3 | - | 1-Chloropropan-2-one |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | 18 hours | 18 hours |
| Reported Yield | 75% | 71% |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | Not reported |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.48 (s, 1H, H-5), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.51 (s, 3H, CH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 161.4, 159.9, 149.8, 121.2, 62.4, 17.0, 14.3 |
| IR (neat) ν (cm⁻¹) | 1731 (C=O), 1532, 1445, 1370, 1261, 1098, 1020 |
| Mass Spectrum (EI) | m/z (%) = 171 (M⁺, 44), 143 (12), 128 (100), 100 (23), 58 (21) |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
4.1. Route 1: Synthesis from Ethyl Thiooxamate and 1-Chloropropan-2-one
-
Reaction Setup: To a solution of ethyl thiooxamate (1.00 g, 7.51 mmol) in ethanol (20 mL) is added 1-chloropropan-2-one (0.70 g, 7.51 mmol).
-
Reaction Execution: The reaction mixture is heated at reflux for 18 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (eluent: ethyl acetate/petroleum ether, 1:4) to afford this compound as a pale yellow oil.
-
Yield: 0.96 g (75%).
4.2. Route 2: One-Pot Synthesis from Ethyl Glyoxalate, Potassium Thiocyanate, and 1-Chloropropan-2-one
-
Reaction Setup: To a stirred solution of ethyl glyoxalate (50% solution in toluene, 1.53 g, 7.51 mmol) and potassium thiocyanate (0.73 g, 7.51 mmol) in ethanol (20 mL) is added 1-chloropropan-2-one (0.70 g, 7.51 mmol).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 18 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (eluent: ethyl acetate/petroleum ether, 1:4) to afford this compound as a pale yellow oil.
-
Yield: 0.91 g (71%).
Mandatory Visualization
The following diagrams illustrate the described synthetic pathways.
An In-depth Technical Guide to Ethyl 4-methylthiazole-2-carboxylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 4-methylthiazole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and organic synthesis.
Chemical Properties and Structure
This compound is a heterocyclic compound featuring a thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.
| Property | Value | Source |
| CAS Number | 7210-73-3 | [1][2] |
| Molecular Formula | C₇H₉NO₂S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 130-132 °C at 16 Torr | [1] |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as ethanol and ether; low solubility in water. | [1] |
Structural Information
The structure of this compound is defined by a thiazole ring substituted with a methyl group at position 4 and an ethyl carboxylate group at position 2. The structural identifiers are provided in Table 2.
| Identifier | Value |
| IUPAC Name | ethyl 4-methyl-1,3-thiazole-2-carboxylate |
| SMILES | CCOC(=O)c1ncc(C)s1 |
| InChI | InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-4(2)5-11-6/h5H,3H2,1-2H3 |
| InChIKey | YWQLZRIHOCSTLA-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Fischer esterification of 4-methylthiazole-2-carboxylic acid with ethanol in the presence of an acid catalyst.
General Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram.
References
A Technical Guide to the Spectroscopic Analysis of Ethyl 4-methylthiazole-2-carboxylate and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies relevant to the characterization of ethyl 4-methylthiazole-2-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a comprehensive analysis of a closely related isomer, ethyl 2-amino-4-methylthiazole-5-carboxylate , for which detailed spectroscopic data is available. This information serves as a valuable reference point for researchers working with substituted thiazole carboxylates, offering insights into the expected spectral features and the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 2-amino-4-methylthiazole-5-carboxylate. These values provide a foundational understanding of the spectroscopic characteristics of this class of compounds.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.69 | s | 2H | - | thiazole-2-NH₂ |
| 4.13 | q | 2H | 7.0 | OCH₂CH₃ |
| 2.36 | s | 3H | - | thiazole-4-CH₃ |
| 1.19 | t | 3H | 7.0 | OCH₂CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]
| Chemical Shift (δ) ppm | Assignment |
| 170.21 | thiazole-2-C |
| 161.95 | O=C |
| 159.34 | thiazole-4-C |
| 107.34 | thiazole-5-C |
| 59.72 | OCH₂CH₃ |
| 17.12 | OCH₂CH₃ |
| 14.32 | thiazole-4-CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: IR Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Wavenumber (cm⁻¹) | Interpretation |
| ~3340 | N-H stretching (amine) |
| ~2979 | C-H stretching (aliphatic) |
| ~1725 | C=O stretching (ester) |
| ~1636 | N-H bending (amine) |
| ~1575 | C=N stretching (thiazole ring) |
Table 4: Mass Spectrometry Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]
| m/z | Interpretation |
| 187 | [M+H]⁺ (Molecular ion + proton) |
| 186 | [M]⁺ (Molecular ion) |
Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of organic compounds like ethyl thiazole carboxylate derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton spectra.[1]
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal intensity.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer is used to record the spectrum.[1]
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Common ionization techniques include Electron Impact (EI), which provides detailed fragmentation patterns, and soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically show a prominent molecular ion peak. For the related compound, ESI was used, resulting in an [M+H]⁺ peak.[1]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.
References
Ethyl 4-methylthiazole-2-carboxylate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-methylthiazole-2-carboxylate, including its chemical properties, synthesis, and potential applications, with a focus on its role as a synthetic intermediate.
Core Compound Data
This compound is a heterocyclic organic compound featuring a thiazole ring, a methyl group at position 4, and an ethyl carboxylate group at position 2.
| Property | Value |
| CAS Number | 7210-73-3 |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 130-132 °C at 16 Torr[1] |
| Density (Predicted) | 1.198 ± 0.06 g/cm³[1] |
| Flash Point | 104.2 °C[1] |
| Solubility | Soluble in organic solvents like ethanol and ether; low solubility in water.[1] |
Comparison with Common Isomers
To prevent confusion with structurally similar compounds, the table below compares this compound with its common isomers.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | 7210-73-3 | 171.22 | Ethyl carboxylate at C2, Methyl at C4 |
| Ethyl 2-methylthiazole-4-carboxylate | 6436-59-5 | 171.22 | Methyl at C2, Ethyl carboxylate at C4 |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | 186.23 | Amino at C2, Methyl at C4, Ethyl carboxylate at C5[2] |
Synthesis of this compound
The primary method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-methylthiazole-2-carboxylic acid, with ethanol in the presence of an acid catalyst.[1]
Experimental Protocol: Fischer Esterification
This is a generalized protocol for Fischer esterification that can be adapted for the synthesis of this compound.
Materials:
-
4-methylthiazole-2-carboxylic acid
-
Anhydrous ethanol (large excess, can be used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 4-methylthiazole-2-carboxylic acid in a large excess of anhydrous ethanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by distillation under reduced pressure.
Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.
Applications in Synthesis
This compound serves as a valuable intermediate in organic synthesis. The thiazole moiety is a key structural component in many biologically active compounds. While direct applications of this specific ester are not widely documented in major pharmaceuticals or agrochemicals, its structural isomers are crucial in the synthesis of notable products. This suggests the potential of this compound as a building block for novel active ingredients.
Role of Isomers in Drug and Agrochemical Synthesis
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of the antibiotic Cefditoren pivoxil .[3] Derivatives of this compound have also shown potential as antileukemic agents.[3] In the agrochemical sector, it is used in the development of pesticides and herbicides.[4]
-
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is an intermediate in the synthesis of Febuxostat , a medication used to treat gout and hyperuricemia.[5][6]
The established biological significance of these isomers highlights the importance of the substituted thiazole-carboxylate scaffold in medicinal and agricultural chemistry. Researchers can utilize this compound for the development of new compounds with potential therapeutic or crop-protective properties.
Potential Biological Activities of Thiazole Derivatives
The thiazole ring is a versatile scaffold known to be a component of various drugs and biologically active agents.[7] Derivatives of thiazoles have been reported to exhibit a wide range of biological activities, including:
While no specific signaling pathways have been elucidated for this compound itself, as it is a synthetic intermediate, the final drug molecules derived from its isomers interact with specific biological targets. For instance, Febuxostat, derived from a related thiazole, acts as a potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism.
References
- 1. chembk.com [chembk.com]
- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Biological Frontier of Ethyl 4-methylthiazole-2-carboxylate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents. Among the vast array of thiazole-containing compounds, derivatives of Ethyl 4-methylthiazole-2-carboxylate have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key cellular pathways are visualized to offer a thorough resource for researchers in the field.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Derivatives of this compound have shown significant potential in combating a range of microbial pathogens, including drug-resistant strains. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial cellular processes.
Quantitative Antimicrobial Data
The antimicrobial activity of various thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. While specific data for a wide range of this compound derivatives is an active area of research, the following table summarizes representative data for closely related thiazole compounds, illustrating their potential.
| Compound Class | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Thiazole-Quinolinium Derivatives | S. aureus | 1-8 | Not Reported | [1] |
| Thiazole-Quinolinium Derivatives | E. coli | 1-8 | Not Reported | [1] |
| 4-Methylthiazole-(benz)azole Derivatives | P. aeruginosa | Modest Activity | Not Reported | [2] |
| Heteroaryl(aryl) Thiazole Derivatives | Bacterial Strains | 230-700 | Not Reported | [3] |
| Heteroaryl(aryl) Thiazole Derivatives | Fungal Strains | 60-470 | Not Reported | [3] |
Mechanism of Antimicrobial Action
The antibacterial action of thiazole derivatives is multifaceted. One key mechanism involves the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway.[4] Another identified target is the prokaryotic cell division protein FtsZ, where inhibition disrupts bacterial cytokinesis.[5]
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for antimicrobial activity.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., ampicillin, gentamicin)
-
Negative control (solvent alone)
-
Sterile cork borer or micropipette tips
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Evenly spread the bacterial inoculum over the surface of the agar plate using a sterile swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Anticancer Activity: Targeting Malignant Proliferation
The thiazole moiety is a privileged scaffold in the design of anticancer agents, with several thiazole-containing drugs approved for clinical use.[6] Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways involved in cell growth and survival.
Quantitative Anticancer Data
The anticancer activity of these derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines using assays such as the MTT assay.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-based PI3K/mTOR dual inhibitors | Various cancer cell lines | 0.086 - 0.221 | [7] |
| 2-(benzylidenehydrazinyl)-4-methylthiazole derivatives | MDA-MB-231 (Breast) | 3.92 (µg/mL) | [8] |
| 4-methyl-2-(4-(alkyloxy)phenyl)thiazole derivatives | MCF-7 (Breast) | Varies with alkyloxy chain length | [9] |
| Thiazole-1,2,3-triazole hybrids | Human glioblastoma | 3.20 - 10.67 | [10] |
| Substituted Thiazole Derivatives | MCF-7 (Breast) | 2.57 | [11] |
| Substituted Thiazole Derivatives | HepG2 (Liver) | 7.26 | [11] |
Mechanism of Anticancer Action: PI3K/Akt/mTOR Pathway Inhibition
A significant mechanism underlying the anticancer activity of many thiazole derivatives is the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway.[7][12][13] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and angiogenesis. By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively induce apoptosis and halt tumor growth.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin) if desired.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole derivatives have demonstrated notable anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory response.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or in cellular and animal models of inflammation.
| Compound Class | Target/Assay | IC50 (µM) | Reference |
| Pyrimidinone-Linked Thiazoles | Anti-inflammatory analysis | Varies | [14] |
| 5-Methylthiazole-Thiazolidinone Conjugates | COX-1 Inhibition | Better than reference drug | [8] |
| Benzothiazine-3-carboxylate Polymorphs | Carrageenan-induced edema | Potent analgesic and anti-inflammatory effects | [15] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of certain thiazole derivatives are linked to their ability to inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenases (LOX). By blocking these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1% in saline)
-
Test compounds (this compound derivatives)
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the reference drug to different groups of animals, typically via oral or intraperitoneal routes. A control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Synthesis of this compound Derivatives
The synthesis of these derivatives often follows established routes in heterocyclic chemistry. A common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. For this compound derivatives, the synthesis can be adapted from various reported procedures.
A general synthetic scheme involves the reaction of a substituted thiobenzamide with ethyl 2-chloroacetoacetate. The substituents on the thiobenzamide can be varied to generate a library of derivatives with diverse biological activities.[16] Further modifications can be made to the ester group or other positions on the thiazole ring. For example, a detailed synthesis of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate has been described in the patent literature.[17] Another common precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, can be synthesized by reacting ethyl 2-chloroacetoacetate with thiourea.[18] This amino group can then be further functionalized to produce a wide range of derivatives.[19][20]
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against microbial pathogens, cancer cell lines, and inflammatory processes highlights their potential to address significant unmet medical needs. The ability to readily synthesize a diverse library of these compounds allows for extensive structure-activity relationship (SAR) studies, which can guide the design of more potent and selective drug candidates.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: Synthesis and screening of a wider range of derivatives to identify novel pharmacophores with enhanced activity and improved pharmacological profiles.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most potent compounds to elucidate their precise mechanisms of action.
-
In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Tackling Drug Resistance: Exploration of the potential of these derivatives to overcome existing drug resistance mechanisms in both infectious diseases and cancer.
By leveraging the rich chemistry and diverse biological activities of this compound derivatives, the scientific community is well-positioned to develop the next generation of innovative medicines. This guide serves as a foundational resource to stimulate and support these ongoing research and development efforts.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 18. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Properties of Ethyl 4-methylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known solubility and stability characteristics of Ethyl 4-methylthiazole-2-carboxylate. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on established qualitative properties and outlines comprehensive experimental protocols for researchers to determine precise quantitative metrics.
Core Compound Properties
This compound is a heterocyclic organic compound recognized as a key intermediate in the synthesis of various pharmaceuticals, pesticides, and fragrances.[1] Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₉NO₂S | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Characteristic | [1] |
| Boiling Point | ~235°C | [1] |
| Storage | 2-8°C | [1] |
Solubility Data
Qualitative assessments indicate that this compound exhibits good solubility in common organic solvents while demonstrating low solubility in aqueous media.[1]
Qualitative Solubility
| Solvent | Solubility |
| Water | Low |
| Ethanol | Soluble |
| Ether | Soluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the "shake-flask" method, considered a gold standard for thermodynamic solubility, is recommended.[2][3][4]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) at various pH values)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation is reached.[2]
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3]
-
Sample Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or carefully filter the supernatant using a syringe filter.[2][5]
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a validated HPLC method. A standard calibration curve of the compound should be prepared and analyzed concurrently to ensure accurate quantification.[5]
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L.
Stability Data
The stability of an active pharmaceutical ingredient (API) or intermediate is a critical parameter affecting its quality, potency, and safety. Forced degradation studies are essential for establishing degradation pathways and developing stability-indicating analytical methods.[6]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[6][7] The goal is typically to achieve 5-20% degradation of the parent molecule.[7][8]
Experimental Protocol for Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M to 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M to 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
The following table outlines the recommended conditions for a comprehensive forced degradation study. A solution of the compound in a suitable solvent (e.g., acetonitrile/water) is prepared and subjected to each stress condition. Control samples (unstressed) should be analyzed alongside the stressed samples.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the compound solution with an equal volume of HCl solution. Heat the mixture if necessary (e.g., 50-60°C) if no degradation occurs at room temperature. Neutralize the solution before analysis.[8] |
| Base Hydrolysis | Mix the compound solution with an equal volume of NaOH solution. Heat as needed. Neutralize the solution before analysis.[8] |
| Oxidation | Treat the compound solution with H₂O₂. Store at room temperature and protect from light. |
| Thermal Degradation | Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 40-80°C).[8] |
| Photostability | Expose a solid sample or a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).[8] |
Analysis:
-
Analyze all samples by a stability-indicating HPLC method at various time points.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Use a PDA detector to assess peak purity and an MS detector to aid in the structural elucidation of degradation products.
Synthesis Workflow
This compound can be prepared via the acid-catalyzed esterification of 4-methylthiazole-2-carboxylic acid with ethanol.[1] This process represents a fundamental workflow in its production.
Caption: Synthesis workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ijrpp.com [ijrpp.com]
- 7. pharmadekho.com [pharmadekho.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Technical Guide to Ethyl 4-methylthiazole-2-carboxylate: Commercial Availability, Purity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-methylthiazole-2-carboxylate, a key heterocyclic building block in organic synthesis. This document details its commercial suppliers, typical purity specifications, and a plausible synthetic route based on established chemical principles. Experimental protocols and analytical methodologies are also discussed to provide a practical resource for laboratory work.
Commercial Suppliers and Purity
This compound (CAS No. 7210-73-3) is available from a select number of chemical suppliers. The purity of the commercially available product typically meets the standards required for research and development purposes. Below is a summary of known suppliers and their stated purity levels.
| Supplier | Stated Purity | Analytical Method |
| Ambeed | 95% | Not Specified |
| BLD Pharm | ≥95% (Typically) | Not Specified |
| Parchem | Inquiry for specs | Not Specified |
Note: Purity specifications can vary by batch and are subject to change. It is recommended to request a certificate of analysis (CoA) from the supplier for the most accurate and up-to-date information.
For the related isomer, Ethyl 2-methylthiazole-4-carboxylate, suppliers like Sigma-Aldrich and Chem-Impex offer purities of 97% and ≥97% respectively, with gas chromatography (GC) being the cited analytical method.[1] This suggests that high purity grades of thiazole carboxylate esters are achievable and that GC is a common method for purity assessment.
Synthesis of this compound
The synthesis of this compound is generally achieved through a two-step process: the formation of the precursor, 4-methylthiazole-2-carboxylic acid, followed by its esterification.
Synthesis of 4-methylthiazole-2-carboxylic acid
A plausible route for the synthesis of the carboxylic acid precursor involves the reaction of a thioamide with a suitable α-halocarbonyl compound, a variation of the Hantzsch thiazole synthesis. A relevant patented method describes the synthesis of thiazole-2-carboxylic acids from their corresponding methylthiazole precursors.
Conceptual Experimental Protocol:
-
Halogenation of 4-methylthiazole: 4-methylthiazole is dissolved in a mixture of sulfuric acid and oleum. A phosphorus halide (e.g., phosphorus trichloride) is added, followed by the slow addition of a radical initiator (e.g., azo-bis-butyronitrile) in sulfuric acid while introducing a stream of chlorine gas at an elevated temperature (e.g., 85-90°C).
-
Oxidation to Carboxylic Acid: The resulting halogenated intermediate is then oxidized. The reaction mixture is cooled, and nitric acid is added. The mixture is heated under reflux for several hours.
-
Work-up and Isolation: After cooling, the pH of the solution is adjusted to approximately 2 with a concentrated base (e.g., ammonium hydroxide) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.
Fischer Esterification of 4-methylthiazole-2-carboxylic acid
The final step is the esterification of the carboxylic acid with ethanol, typically under acidic catalysis (Fischer esterification).[2] This is a well-established and widely used method for the preparation of esters.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methylthiazole-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents), to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter. The solvent is then removed under reduced pressure to yield the crude this compound.
-
Final Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Purity Analysis
The purity of this compound can be determined using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds.
Typical Experimental Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a steady rate (e.g., 10°C/min).
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
The purity is determined by the relative peak area of the main component in the chromatogram. The mass spectrum will provide structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is another common method for purity determination, particularly for less volatile or thermally labile compounds. A patent for a related compound specifies HPLC for purity analysis, achieving over 99.0% purity.
Conceptual HPLC Method:
-
HPLC Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, possibly with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detector: UV detector set at a wavelength where the thiazole ring exhibits strong absorbance (e.g., around 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).
Purity is calculated based on the area percentage of the main peak in the HPLC chromatogram.
Diagrams
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for purity analysis.
References
An In-depth Technical Guide to the Safe Handling of Ethyl 4-methylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 4-methylthiazole-2-carboxylate (CAS No. 7210-73-3), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a heterocyclic ester with the molecular formula C₇H₉NO₂S.[1][2] Its structure and key physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 7210-73-3 | [1][3] |
| Molecular Formula | C₇H₉NO₂S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Boiling Point | 130-132 °C (at 16 Torr) | |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | 104.2 °C |
Hazard Identification and Classification
While a complete, publicly available Safety Data Sheet (SDS) with GHS classification is not readily accessible, based on the available information for similar thiazole derivatives, it is prudent to handle this compound with care. Thiazole compounds can be irritating to the skin, eyes, and respiratory system.
Potential Hazards:
-
May cause skin irritation upon prolonged or repeated contact.
-
May cause serious eye irritation.
-
May cause respiratory tract irritation if inhaled.
-
May be harmful if swallowed.
A comprehensive risk assessment should be conducted before use.
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be strictly followed when handling this chemical.
Caption: Standard PPE workflow for handling laboratory chemicals.
Engineering Controls
-
Ventilation: All work with this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill Response
The following flowchart outlines the general procedure for responding to a chemical spill.
Caption: General decision-making workflow for chemical spill response.
Toxicological Information
| Toxicity Data | Value |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available |
| Acute Inhalation Toxicity (LC50) | Data not available |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Teratogenicity | No data available |
Disposal Considerations
All waste materials containing this compound should be handled as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow this material to enter the environment.
Experimental Protocols
While specific experimental protocols involving this compound are diverse, the following general safety considerations should be integrated into any standard operating procedure (SOP):
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment that considers the scale of the reaction, potential for exotherms, and compatibility of all reagents.
-
Reagent Handling: Add reagents slowly and in a controlled manner, especially when working with reactive substances.
-
Work-up and Purification: Be aware of potential hazards during extraction, distillation, and chromatography. Ensure all waste streams are properly segregated and labeled.
-
Documentation: Maintain detailed records of all experimental procedures, including any safety observations.
This technical guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a comprehensive, substance-specific Safety Data Sheet and institutional safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
The Versatile Precursor: A Technical Guide to Ethyl 4-methylthiazole-2-carboxylate in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the various thiazole-based building blocks, Ethyl 4-methylthiazole-2-carboxylate stands out as a versatile precursor for the development of novel therapeutics. Its unique arrangement of functional groups—an ester at the 2-position and a methyl group at the 4-position—offers multiple avenues for chemical modification, enabling the exploration of diverse chemical spaces and the generation of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1]
This technical guide provides a comprehensive overview of this compound as a precursor, detailing its synthesis, key reactions, and the biological activities of its derivatives. It is designed to serve as a resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery.
Synthesis of the Core Scaffold
The synthesis of substituted thiazoles often involves the Hantzsch thiazole synthesis. In the case of derivatives of the isomeric Ethyl 2-amino-4-methylthiazole-5-carboxylate, a common and efficient one-pot procedure starts from commercially available ethyl acetoacetate, N-bromosuccinimide (NBS), and a substituted thiourea.[2] This method offers high yields and straightforward work-up.[2]
A general representation of this synthesis is depicted below:
Caption: One-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.
For the specific synthesis of this compound, a common method involves the esterification of 4-methylthiazole-2-carboxylic acid with ethanol under acidic conditions.[1]
Chemical Reactivity and Derivatization
The reactivity of the this compound scaffold is primarily centered around the ester group and the potential for modification of the thiazole ring itself, although the latter is less common. The ester functionality is a versatile handle for a variety of chemical transformations.
1. Amide Formation: The ethyl ester can be readily converted to a wide range of amides by reaction with primary or secondary amines. This is a crucial step in the synthesis of many biologically active molecules, as the amide bond can participate in key hydrogen bonding interactions with biological targets.
2. Hydrazide Formation: Reaction with hydrazine hydrate leads to the formation of the corresponding hydrazide. This hydrazide is a key intermediate for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles, further expanding the chemical diversity of the resulting compounds.
3. Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. The resulting hydroxymethylthiazole can then be used in further synthetic manipulations, such as ether or ester formation, or oxidation to the corresponding aldehyde.
The logical workflow for the derivatization of the ester group is illustrated below:
Caption: Derivatization pathways of the ester group.
Biological Activities of Derivatives
Derivatives of the isomeric Ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated a wide range of biological activities, providing a strong rationale for the exploration of the 2-carboxylate scaffold.
Antimicrobial Activity
Thiazole-containing compounds are known for their antibacterial and antifungal properties. For instance, novel thiazolylcarboxamide derivatives have been synthesized and screened against various bacterial and fungal strains.
| Compound Type | Organism | Activity |
| Thiazolylcarboxamides | Escherichia coli | Screened |
| Pseudomonas aeruginosa | Screened | |
| Staphylococcus aureus | Screened | |
| Streptococcus pyogenes | Screened | |
| Candida albicans | Screened | |
| Aspergillus niger | Screened | |
| Aspergillus clavatus | Screened |
Anticancer Activity
The thiazole moiety is a key component of several anticancer agents. Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity against various human cells, highlighting their potential as antineoplastic agents.[2] Bifunctional derivatives have also been synthesized and evaluated for their in vitro anticancer activity, with some compounds showing a broad spectrum of activity against numerous tumor cell lines.
Herbicidal and Fungicidal Activity
Novel ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates have been synthesized and shown to exhibit moderate to good herbicidal activities.[3] Certain compounds demonstrated high inhibition against various weeds at a dosage of 150 g/ha.[3] Furthermore, some of these derivatives displayed significant fungicidal activity against Pseudoperonospora cubensis.[3]
| Compound Class | Activity Type | % Inhibition | Target Organism/Weed |
| Fluorinated phenoxyacetamido-thiazole-5-carboxylates | Herbicidal | 70-100% | Capsella bursa-pastoris, Amaranthus retroflexus, Eclipta prostrata |
| Fluorinated phenoxyacetamido-thiazole-5-carboxylates | Fungicidal | >80% | Pseudoperonospora cubensis |
Experimental Protocols
General Procedure for the One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate[2]
To a mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent system (e.g., water and THF) cooled to below 0°C, N-bromosuccinimide (1.2 equivalents) is added.[2] The reaction mixture is stirred at room temperature for 2 hours.[2] Progress is monitored by thin-layer chromatography (TLC).[2] Upon consumption of the starting material, thiourea (1 equivalent) is added, and the mixture is heated to 80°C for 2 hours.[2] After cooling to room temperature, the mixture is filtered.[2] Aqueous ammonia is added to the filtrate to induce precipitation of the product, which is then collected by filtration, washed with water, and can be further purified by recrystallization.[2]
General Procedure for the Synthesis of Thiazolylcarboxamides
To a solution of an amino-thiazole derivative in a suitable solvent at 0°C, a substituted carbonyl chloride is added. The reaction mixture is stirred, and the resulting product is isolated. All products are typically characterized by FTIR, 1H NMR spectroscopy, and mass spectrometry.
Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by derivatives of this compound are diverse and depend on the final structure of the molecule, many thiazole-containing anticancer agents are known to act as kinase inhibitors. For example, Dasatinib, a well-known anticancer drug, features a thiazole ring and functions as a potent tyrosine kinase inhibitor. The logical relationship for the development of kinase inhibitors from this scaffold is presented below.
Caption: Development of kinase inhibitors from the thiazole scaffold.
Conclusion
This compound is a valuable and versatile precursor in the synthesis of novel compounds with significant potential in drug discovery. Its accessible synthesis and the reactivity of its ester group allow for the creation of large and diverse libraries of derivatives. The demonstrated biological activities of closely related thiazole scaffolds, particularly in the areas of oncology and infectious diseases, underscore the potential of this core structure. Further exploration of the chemical space around this compound is a promising avenue for the discovery of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Ethyl 4-Methylthiazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient one-pot synthesis of ethyl 4-methylthiazole-2-carboxylate derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Introduction
The 1,3-thiazole ring is a crucial scaffold in numerous biologically active compounds and pharmaceuticals.[1][2] Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, in particular, serve as essential building blocks in the synthesis of medicinally significant agents and have demonstrated notable antileukemic potential.[1] These compounds have found applications in the development of treatments for various conditions, including allergies, hypertension, inflammation, schizophrenia, and infections such as bacterial and HIV.[1][2] The conventional multi-step synthesis of these derivatives often suffers from tedious work-ups and low overall yields.[1] The one-pot synthesis approach described herein offers a more efficient, manipulatively simpler, and higher-yielding alternative.[1][2]
Principle of the Method
The primary method for the one-pot synthesis of this compound derivatives is a variation of the Hantzsch thiazole synthesis.[3][4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. In this specific application, ethyl acetoacetate is first halogenated in situ, followed by cyclization with a thiourea derivative to yield the desired thiazole.[1][6] This one-pot procedure streamlines the process by avoiding the isolation of the intermediate α-haloketone, thereby increasing efficiency and yield.[1]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate and its N-Substituted Derivatives
This protocol describes a general and efficient one-pot procedure for synthesizing various ethyl 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials.[1][2]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea or N-substituted thiourea derivatives
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Reflux condenser
-
Apparatus for thin-layer chromatography (TLC)
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of ethyl acetoacetate (1.0 equivalent) in a solution of water and THF.
-
Bromination: Cool the mixture to below 0°C using an ice bath. To this, slowly add N-bromosuccinimide (NBS) (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) solvent system.
-
Thiourea Addition: Once the starting ethyl acetoacetate is consumed (as indicated by TLC), add thiourea or an appropriate N-substituted thiourea derivative (1.0 equivalent) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 80°C and maintain this temperature for 2 to 24 hours, depending on the specific thiourea derivative used. The reaction time for substituted thioureas is generally longer than for unsubstituted thiourea.[2]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using the one-pot method.
| Entry | R-Group on Thiourea | Reaction Time (h) | Solvent for Recrystallization | Yield (%) | Melting Point (°C) |
| 1 | H | 4 | Ethyl Acetate | 72 | 178–179 |
| 2 | Allyl | 20 | Ethyl Acetate | 76 | 109–110 |
| 3 | i-Pr | 20 | Petroleum Ether | 62 | 99–104 |
| 4 | 3,4-di-Cl-Ph | 20 | Petroleum Ether | 73 | 186–188 |
| 5 | 4-F-Ph | 23 | Ethyl Acetate | 56 | 245–247 |
| 6 | Phenyl | 20 | Ethyl Acetate | 50 | 191–192 |
Data sourced from multiple studies on one-pot thiazole synthesis.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.
Caption: General workflow for the one-pot synthesis.
Reaction Pathway
This diagram outlines the key steps in the Hantzsch-type one-pot synthesis of the thiazole ring.
Caption: Simplified Hantzsch reaction pathway.
Applications in Drug Discovery
Thiazole derivatives are integral to the development of a wide array of therapeutic agents. Their diverse biological activities stem from the unique electronic properties of the thiazole ring, which can engage in various interactions with biological targets.
-
Anticancer Activity: Certain ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown significant antileukemic activity.[1] The thiazole scaffold is present in several approved anticancer drugs.
-
Antimicrobial and Antiviral Properties: The thiazole nucleus is a common feature in compounds with antibacterial and antiviral efficacy, including against HIV.[1]
-
Anti-inflammatory and CNS Applications: Thiazole-containing molecules have been investigated for their anti-inflammatory properties and for the treatment of central nervous system disorders like schizophrenia.[1][2]
-
Metabolic and Cardiovascular Disease: Some derivatives have been explored for their potential in treating hypertension and other cardiovascular conditions.[1][2]
The one-pot synthesis methods detailed in these notes provide a robust and efficient platform for the generation of diverse libraries of thiazole derivatives, facilitating structure-activity relationship (SAR) studies and accelerating the discovery of new drug candidates. The ability to readily modify the substituent at the 2-position by using different thiourea derivatives allows for fine-tuning of the pharmacological properties of the resulting compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Thiazole synthesis [organic-chemistry.org]
Application Notes & Protocols: Leveraging Thiazole Scaffolds in the Synthesis of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Topic: Utilization of Ethyl 4-methylthiazole-2-carboxylate and its Isomeric Precursors in Anticancer Agent Synthesis
Introduction:
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties. While the direct application of this compound in the synthesis of anticancer agents is not extensively documented in publicly available literature, its isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate , serves as a versatile and widely utilized starting material for the development of novel cancer therapeutics.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of anticancer agents using this key thiazole precursor.
These notes will explore the chemical modifications of Ethyl 2-amino-4-methylthiazole-5-carboxylate at its reactive sites—the 2-amino group and the 5-ester functionality—to generate diverse chemical entities with significant cytotoxic and antiproliferative activities against various cancer cell lines.[1][2]
Application Notes
The synthetic utility of Ethyl 2-amino-4-methylthiazole-5-carboxylate in anticancer drug discovery stems from the reactivity of its primary amino group and the ester functional group. These sites allow for a variety of chemical transformations to introduce different pharmacophores, thereby modulating the biological activity of the resulting molecules.[1]
1. Derivatization of the 2-Amino Group:
The 2-amino group is a key handle for introducing structural diversity. Common modifications include:
-
Acylation: Reaction with various acid chlorides or anhydrides to form amide derivatives. These amides can be further functionalized to incorporate different cyclic or acyclic moieties.
-
Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides, a common functional group in many bioactive molecules.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce urea and thiourea derivatives, respectively. These derivatives have shown significant potential as anticancer agents.[3]
-
Alkylation and Arylation: The amino group can be alkylated or arylated to introduce further substituents, although this is a less common strategy compared to acylation.
2. Modification of the 5-Ester Group:
The ester group at the 5-position can be readily transformed into other functional groups:
-
Amidation: Conversion of the ester to a primary, secondary, or tertiary amide by reaction with corresponding amines. This modification is often employed to enhance interactions with biological targets.
-
Hydrazide Formation: Reaction with hydrazine hydrate to form the corresponding acid hydrazide, which can serve as a precursor for the synthesis of various heterocyclic systems like pyrazoles and oxadiazoles.
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amides and esters.
These modifications allow for the exploration of a broad chemical space, leading to the identification of compounds with potent and selective anticancer activity.
Experimental Protocols
The following protocols are representative examples of how Ethyl 2-amino-4-methylthiazole-5-carboxylate can be utilized in the synthesis of potential anticancer agents.
Protocol 1: Synthesis of 2-Acylamino-4-methylthiazole-5-carboxylate Derivatives
This protocol describes a general method for the acylation of the 2-amino group.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Substituted acid chloride (e.g., benzoyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the substituted acid chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired 2-acylamino-4-methylthiazole-5-carboxylate derivative.
Protocol 2: Synthesis of Thiazole-5-carboxamide Derivatives
This protocol outlines the conversion of the ester group to an amide.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (from Protocol 1)
-
Substituted amine (e.g., benzylamine)
-
Sodium methoxide or other suitable base
-
Anhydrous methanol or ethanol
-
Solvents for workup and purification
Procedure:
-
To a solution of the Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (1 equivalent) in anhydrous methanol, add the substituted amine (2 equivalents).
-
Add a catalytic amount of sodium methoxide.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the final thiazole-5-carboxamide derivative.
Quantitative Data
The following tables summarize the in vitro anticancer activity of representative thiazole derivatives synthesized from Ethyl 2-amino-4-methylthiazole-5-carboxylate and related precursors.
Table 1: Cytotoxic Activity of Thiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 9b | 2-thioureido derivative | Leukemia (CCRF-CEM) | 0.25 | [1] |
| 9b | 2-thioureido derivative | Non-Small Cell Lung Cancer (NCI-H460) | 0.31 | [1] |
| 9b | 2-thioureido derivative | Colon Cancer (HT29) | 0.22 | [1] |
| 9b | 2-thioureido derivative | CNS Cancer (SNB-19) | 0.28 | [1] |
| 9b | 2-thioureido derivative | Melanoma (UACC-62) | 0.24 | [1] |
| 9b | 2-thioureido derivative | Ovarian Cancer (OVCAR-3) | 0.35 | [1] |
| 9b | 2-thioureido derivative | Renal Cancer (786-0) | 0.26 | [1] |
| 9b | 2-thioureido derivative | Prostate Cancer (PC-3) | 0.33 | [1] |
| 9b | 2-thioureido derivative | Breast Cancer (MCF7) | 0.29 | [1] |
| 12f | 2-acylamino derivative | Leukemia (CCRF-CEM) | 1.58 | [1] |
| 12f | 2-acylamino derivative | Non-Small Cell Lung Cancer (NCI-H460) | 2.11 | [1] |
| 12f | 2-acylamino derivative | Colon Cancer (HT29) | 1.89 | [1] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for creating anticancer agents.
Signaling Pathway
Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken. The anticancer activities reported are from in vitro studies and may not be representative of in vivo efficacy.
References
Application Notes and Protocols for the Cyclization Reaction to Form Ethyl 4-methylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 4-methylthiazole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The primary method described is the Hantzsch thiazole synthesis, a reliable and widely used cyclization reaction. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound. Additionally, quantitative data from representative procedures are summarized for comparative analysis.
Introduction
Thiazole and its derivatives are a critical class of heterocyclic compounds that form the core structure of many pharmaceutical agents, exhibiting a wide range of biological activities including anti-inflammatory, antibacterial, and antifungal properties. This compound is a valuable building block in medicinal chemistry and drug discovery. The Hantzsch thiazole synthesis offers a straightforward and efficient route to this important scaffold through the condensation of a thioamide with an α-halo ketone.[1][2][3] This application note presents a generalized yet detailed protocol based on established methodologies for the laboratory-scale synthesis of this compound.
Reaction Scheme
The synthesis of this compound via the Hantzsch thiazole synthesis typically involves the reaction of a thioamide with an ethyl 2-haloacetoacetate. A common and direct approach utilizes the reaction between ethyl 2-chloroacetoacetate and thioacetamide.
Reaction:
Data Presentation
| Starting Material 1 | Starting Material 2 | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate / NBS | Thiourea | Water / THF | 80 | 2 | 72 | [4] |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 0.5 | High | [1] |
| Pyridine-3-thiocarboxamide | Ethyl 2-chloroacetoacetate | Ethanol | Reflux | Not Specified | Not Specified | [5] |
| 3-bromo-4-hydroxy-thiobenzamide | Ethyl 2-chloroacetoacetate | Isopropyl alcohol | 50-55 | 2 | Not Specified | [6] |
Experimental Protocol
This protocol details the synthesis of this compound from ethyl 2-chloroacetoacetate and thioacetamide.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.
-
Addition of Reactant: To the stirring solution of thioacetamide, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.
-
Thioacetamide is a suspected carcinogen. Avoid inhalation and skin contact.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Hantzsch Thiazole Synthesis Signaling Pathway
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
Application of Ethyl 4-methylthiazole-2-carboxylate in Agrochemical Synthesis
Introduction
The thiazole ring is a prominent scaffold in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. Its unique chemical properties and ability to interact with various biological targets have made it a cornerstone in the development of novel fungicides, herbicides, and insecticides. Ethyl 4-methylthiazole-2-carboxylate is a key intermediate that offers a versatile platform for the synthesis of a wide range of agrochemical candidates. The ester functionality at the 2-position of the thiazole ring can be readily converted into amides, hydrazides, and other derivatives, allowing for the exploration of diverse chemical space and the optimization of biological activity. This document provides an overview of the potential applications of this compound in agrochemical synthesis, including proposed synthetic routes and examples of the biological activities of related thiazole derivatives.
While direct synthesis of commercial agrochemicals starting from this compound is not extensively documented in publicly available literature, the chemical reactivity of this intermediate and the known biological activities of its derivatives provide a strong basis for its potential applications. The following sections detail proposed synthetic pathways and summarize the agrochemical activities of structurally related compounds.
Proposed Synthetic Pathways
The primary route for derivatizing this compound for agrochemical applications involves the modification of the ester group, most commonly through aminolysis to form carboxamides. This transformation is a well-established method for introducing diverse structural motifs that can significantly influence the biological activity of the resulting compounds.
A generalized workflow for the synthesis of thiazole-based agrochemical candidates from this compound is presented below.
Caption: Proposed synthetic workflow for the conversion of this compound to N-substituted carboxamide derivatives with potential agrochemical activity.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the proposed synthetic pathways. These protocols are based on established methodologies for the synthesis of analogous thiazole derivatives. Researchers should optimize these conditions for specific substrates and desired products.
Protocol 1: Hydrolysis of this compound to 4-Methylthiazole-2-carboxylic acid
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v), add sodium hydroxide (1.1-1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl). The product, 4-methylthiazole-2-carboxylic acid, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.
Protocol 2: Synthesis of N-substituted-4-methylthiazole-2-carboxamides
-
Activation of Carboxylic Acid: To a solution of 4-methylthiazole-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1-1.5 eq.) and a catalyst like 1-hydroxybenzotriazole (HOBt) (0.1-0.2 eq.). Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride or oxalyl chloride.
-
Amine Addition: To the activated carboxylic acid, add the desired primary or secondary amine (R-NH2) (1.0-1.2 eq.) and a base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-4-methylthiazole-2-carboxamide.
Potential Agrochemical Applications and Biological Activity Data
While specific data for agrochemicals derived directly from this compound is limited, the biological activities of structurally similar thiazole carboxamides and other derivatives have been reported. This data provides valuable insights into the potential of this class of compounds in agrochemical development.
Fungicidal Activity
Thiazole derivatives have been shown to be effective against a range of plant pathogenic fungi. The mechanism of action for many azole fungicides, including some thiazoles, involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal sterol biosynthesis.
Caption: Simplified signaling pathway illustrating the inhibition of ergosterol biosynthesis by thiazole fungicides.
Table 1: Fungicidal Activity of Thiazole Derivatives
| Compound Class | Target Fungi | Activity Data | Reference |
| Thiazole Carboxamides | Botrytis cinerea, Sclerotinia sclerotiorum | EC50 values ranging from 0.40 to 3.54 mg/L | [1][2] |
| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Various agricultural fungi | High inhibition at 50 ppm | Not specified |
| Thiazole derivatives with cyclopropane system | Candida albicans (as a model) | MIC values of 0.008–7.81 µg/mL | Not specified |
Herbicidal Activity
Certain thiazole derivatives have demonstrated herbicidal activity against a variety of weed species. The mode of action can vary depending on the specific substitutions on the thiazole ring and the nature of the appended functional groups.
Table 2: Herbicidal Activity of Thiazole Derivatives
| Compound Class | Target Weeds | Activity Data | Reference |
| 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides | Brassica napus, Echinochloa crusgalli | Moderate to good inhibition at 100 mg/L | [3] |
| Amide derivatives containing a thiazole moiety | Echinochloa crusgalli, Amaranthus ascedense | Moderate activity | [4] |
| Benzothiazole N,O-acetals | Dicotyledon and monocotyledon weeds | Good activity | [5] |
Insecticidal Activity
The thiazole scaffold is also present in some insecticides. The development of novel thiazole-based insecticides is an active area of research, with various derivatives showing promising activity against different insect pests.
Table 3: Insecticidal Activity of Thiazole Derivatives
| Compound Class | Target Insects | Activity Data | Reference |
| N-Pyridylpyrazole Thiazole Derivatives | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | LC50 values as low as 6.75 mg/L | [6] |
| Thiazole-5-carboxamide Derivatives | Tetranychus urticae | >90% A-grade activity at 500 mg/L | [7] |
| Pyridine and Thiazole Derivatives | Saissetia oleae | LC50 values of 0.502 and 1.009 ppm for nymphs and adults, respectively | [8] |
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel agrochemicals. Although direct applications in commercial products are not widely reported, the established biological activities of various thiazole derivatives, particularly carboxamides, highlight the significant potential of this compound class. The synthetic protocols and biological data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis of new fungicides, herbicides, and insecticides based on the this compound scaffold. Further research into the structure-activity relationships of these derivatives is warranted to unlock their full potential in addressing the ongoing challenges in agriculture.
References
- 1. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and herbicidal activities of benzothiazole N,O-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. globethesis.com [globethesis.com]
- 8. Design and Synthesis of Pyridine and Thiazole Derivatives as Eco-friendly Insecticidal to Control Olive Pests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-methylthiazole-2-carboxylate as a Versatile Scaffold for Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 4-methylthiazole-2-carboxylate and its related scaffolds, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, are privileged heterocyclic structures in medicinal chemistry.[1][2] The thiazole ring is a bioisostere of other key heterocycles like pyrimidine and oxadiazole, and its mesoionic nature allows molecules containing this moiety to readily cross cellular membranes.[3] This property, combined with the multiple points for chemical modification, makes these building blocks highly valuable for the synthesis of novel therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and metabolic diseases.[4][5][6] These application notes provide an overview of the utility of this scaffold and detailed protocols for the synthesis and evaluation of key bioactive derivatives.
Application Note 1: Thiazole-Based Anticancer Agents
The thiazole core is a prominent feature in a multitude of compounds designed as anticancer agents.[4] Derivatives of ethyl 4-methylthiazole-carboxylate have been synthesized to target various cancer cell lines, including those of the colon, liver, and brain. Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][7]
Quantitative Data: Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of representative molecules synthesized from thiazole-based building blocks.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |
| 5h | Thiazole-1,2,3-triazole hybrid | Human Glioblastoma | 3.20 ± 0.32 | [8] |
| 5f | Thiazole-1,2,3-triazole hybrid | Human Glioblastoma | 4.72 ± 3.92 | [8] |
| 5c | Thiazole-1,2,3-triazole hybrid | Human Glioblastoma | 10.67 ± 0.94 | [8] |
| 9b | 2-amino-4-methylthiazole deriv. | Broad NCI-60 Panel | Broad Spectrum Activity | [5] |
| 8f | Methoxybenzoyl-aryl-thiazole | Melanoma/Prostate | 0.021 - 0.071 | [7] |
| 25a | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole | HCT-116, HepG2, HT-29 | Not specified, "remarkable effectiveness" | [4] |
Experimental Protocol: Synthesis of Thiazole-1,2,3-triazole Hybrids as Glioblastoma Inhibitors
This protocol is adapted from the synthesis of potent inhibitors of human glioblastoma cells.[8] The key steps involve the propargylation of a phenolic hydroxyl group followed by a 1,3-dipolar cycloaddition "click" reaction.
Step 1: Synthesis of Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate (3)
-
To a solution of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1 mmol) in dry acetone (20 mL), add potassium carbonate (K₂CO₃, 1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired alkyne intermediate 3 .
Step 2: Synthesis of Thiazole-1,2,3-triazole Hybrids (e.g., 5h)
-
In a round-bottom flask, dissolve the alkyne intermediate 3 (1 mmol) and a substituted azide (e.g., 1-azido-4-(trifluoromethyl)benzene, 1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Add sodium ascorbate (0.2 mmol) and copper (II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Upon completion (monitored by TLC), pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the product from ethanol to obtain the pure triazole hybrid 5h .
Visualization: Synthetic Workflow for Thiazole-Triazole Hybrids
Caption: Synthetic scheme for thiazole-triazole anticancer agents.
Application Note 2: GSK-3β Inhibitors for Neurodegenerative Disorders
Glycogen synthase kinase 3 (GSK-3) is a critical therapeutic target implicated in the pathology of several neurodegenerative diseases, most notably Alzheimer's disease (AD).[9] Overactivity of GSK-3β contributes to tau hyperphosphorylation and the formation of neurofibrillary tangles. The thiazole scaffold has been successfully employed to develop potent and selective GSK-3β inhibitors.
Quantitative Data: Inhibition of GSK-3β by Thiazole Derivatives
The table below presents the inhibitory activity of selected thiazole-based compounds against GSK-3β.
| Compound ID | Derivative Class | GSK-3β IC50 (nM) | Selectivity vs. CDK-2 | Reference |
| Compound 1g | Tetrahydrobenzo[d]thiazole | 670 (0.67 µM) | Not specified | [10] |
| Unnamed | 5-benzylidene-2-iminothiazolidin-4-one | 2 - 85 | Selective | [11] |
| L807mts | Peptide-based | Potent and Selective | Highly Selective | [12] |
Note: While L807mts is not a thiazole derivative, it represents a benchmark for potent and selective GSK-3 inhibition.
Experimental Protocol: Synthesis of Tetrahydrobenzo[d]thiazole-based GSK-3β Inhibitors
This protocol outlines a general procedure for synthesizing dual kinase inhibitors of CK2 and GSK3β based on a tetrahydrobenzo[d]thiazole core, adapted from published methods.[10]
-
Starting Material Synthesis: Prepare the requisite 6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole intermediate through established multi-step synthetic routes.
-
Amide Coupling Reaction:
-
Dissolve the 6-amino-tetrahydrobenzo[d]thiazole intermediate (1 mmol) and a substituted benzoic acid (1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Add 1-Hydroxybenzotriazole (HOBt, 1.2 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 mmol) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) and stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by flash column chromatography (silica gel, using a suitable eluent system like dichloromethane/methanol) to yield the final inhibitor.
-
Visualization: GSK-3β Signaling and Inhibition
Caption: Inhibition of GSK-3β-mediated Tau hyperphosphorylation.
Application Note 3: AMPK Activators for Metabolic Disorders
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[13] Activating AMPK can stimulate glucose uptake and fatty acid oxidation, making it a prime target for treating metabolic diseases like type 2 diabetes.[14] Novel small molecules, including those with a thiazole core, have been developed to activate AMPK through new mechanisms, such as protecting it from degradation.[6]
Quantitative Data: Efficacy of Novel AMPK Activators
The following data is derived from research on novel small-molecule AMPK activators.
| Compound Class | Mechanism of Action | Efficacy | Concentration for Effect | Reference |
| Novel Small Molecules | Inhibit ubiquitination and degradation of activated AMPK | >30% increase in cellular levels of activated AMPK | <1 µM for 7 compounds | [6] |
| A-769662 (Thienopyridone) | Allosteric activator | Allosteric activation of purified AMPK | Not specified | [13] |
| Metformin (Biguanide) | Indirect activator (inhibits mitochondrial complex I) | Increases AMP:ATP ratio | Not specified | [14] |
Experimental Protocol: General Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives
This protocol describes a facile one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives, which serve as foundational scaffolds for more complex bioactive molecules, including potential AMPK activators.[2]
-
Reaction Setup: To a mixture of ethyl acetoacetate (50 mmol) in water (50 mL) and Tetrahydrofuran (THF, 20 mL) cooled to below 0°C, add N-bromosuccinimide (NBS, 60 mmol).
-
Bromination: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Cyclization: Add thiourea or a substituted thiourea (50 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 80°C and maintain for 2 hours.
-
Work-up: After cooling to room temperature, adjust the pH of the mixture to 8-9 with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol to obtain the final product.
Visualization: AMPK Signaling Pathway and Activation
Caption: Overview of the AMPK signaling pathway and a novel activation mechanism.
References
- 1. chembk.com [chembk.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. inventions.pitt.edu [inventions.pitt.edu]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A unique type of GSK-3 inhibitor brings new opportunities to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acuresearchbank.acu.edu.au [acuresearchbank.acu.edu.au]
Step-by-step synthesis of Febuxostat intermediate Ethyl 4-methylthiazole-2-carboxylate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 4-methylthiazole-2-carboxylate, a key intermediate in the manufacturing of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout. The synthesis is based on the well-established Hantzsch thiazole synthesis, a robust and efficient method for the formation of the thiazole ring system.
Synthesis Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the requisite thioamide, ethyl thiooxamate, from commercially available starting materials. The second step is the cyclocondensation reaction (Hantzsch synthesis) of ethyl thiooxamate with chloroacetone to yield the target molecule.
Logical Workflow of the Synthesis
Caption: Overall workflow for the synthesis of the target intermediate.
Experimental Protocols
Step 1: Synthesis of Ethyl Thiooxamate
This protocol is adapted from the general procedure for the synthesis of thioamides from nitriles.
Reaction Scheme:
NC-COOEt + H₂S → H₂N-CS-COOEt
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Ethyl Cyanoformate | 99.09 | 25 | 0.25 |
| Hydrogen Sulfide | 34.08 | Excess | - |
| Triethylamine | 101.19 | 0.1 (1 ml) | ~0.001 |
| Diethyl Ether | 74.12 | 200 ml | - |
| 1N Hydrochloric Acid | - | 200 ml | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 500 ml three-necked flask equipped with a gas inlet tube, a dropping funnel, and a magnetic stirrer, dissolve 25 g (0.25 mol) of ethyl cyanoformate and 1 ml of triethylamine in 200 ml of diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
Bubble hydrogen sulfide gas through the stirred solution for approximately 2 hours.
-
After the introduction of H₂S is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Purge the reaction system with nitrogen gas to remove excess hydrogen sulfide.
-
Add 200 ml of 1N HCl to the reaction mixture and continue stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain ethyl thiooxamate as a yellow solid.
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Ethyl Thiooxamate | 33.3 | 31.6 | 95 |
Step 2: Synthesis of this compound
This protocol describes the Hantzsch thiazole synthesis by reacting ethyl thiooxamate with chloroacetone.
Reaction Scheme:
H₂N-CS-COOEt + CH₃-CO-CH₂Cl → this compound + H₂O + HCl
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Ethyl Thiooxamate | 133.17 | 13.3 | 0.1 |
| Chloroacetone | 92.52 | 9.25 | 0.1 |
| Ethanol (95%) | - | 100 ml | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 ml round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 13.3 g (0.1 mol) of ethyl thiooxamate in 100 ml of 95% ethanol.
-
To the stirred solution, add 9.25 g (0.1 mol) of chloroacetone dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 ml).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.
Quantitative Data (Expected):
| Product | Theoretical Yield (g) | Expected Yield (g) | Expected Yield (%) | Purity (by GC/HPLC) |
| This compound | 18.5 | 13.9 - 15.7 | 75 - 85 | >98% |
Visualization of the Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the plausible reaction mechanism for the formation of the thiazole ring.
Caption: Reaction mechanism for the formation of the thiazole ring.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Hydrogen sulfide is a highly toxic and flammable gas. Handle with extreme caution in a fume hood with appropriate gas scrubbing.
-
Chloroacetone is a lachrymator and is toxic. Avoid inhalation and contact with skin.
-
Handle all solvents and reagents with care, consulting their respective Material Safety Data Sheets (MSDS) before use.
Disclaimer: This protocol is intended for use by qualified professionals. The user is solely responsible for the safe execution of these procedures.
Application Notes and Protocols for the Characterization of Ethyl 4-methylthiazole-2-carboxylate and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methylthiazole-2-carboxylate is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research. As with any synthesized compound intended for further use, comprehensive analytical characterization is crucial to confirm its identity, purity, and physicochemical properties. This document provides a detailed guide to the standard analytical techniques that can be employed for the characterization of this compound.
Note on Data Availability: Extensive searches for specific experimental data and established analytical protocols for this compound have yielded limited publicly available information. The information presented herein is based on established analytical methodologies for structurally related thiazole derivatives and serves as a comprehensive guide for establishing a robust analytical workflow for the target compound.
Physicochemical Properties
A summary of predicted and experimentally determined physical and chemical properties for this compound and its isomers is presented below. It is critical to experimentally verify these properties for any newly synthesized batch of the target compound.
| Property | This compound (Predicted) | Ethyl 2-methylthiazole-4-carboxylate[1] | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| Molecular Formula | C₈H₁₁NO₂S | C₇H₉NO₂S[1] | C₇H₁₀N₂O₂S |
| Molecular Weight | 185.24 g/mol | 171.22 g/mol [1] | 186.23 g/mol |
| Boiling Point | 130-132 °C @ 16 Torr | Not available | Not available |
| Melting Point | Not available | 54-58 °C[1] | 176-180 °C |
| Density | 1.198 g/cm³ | Not available | Not available |
| Appearance | Colorless to light yellow liquid | Solid[1] | Solid |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. The following methods are recommended for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy Protocol (General)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the protons to the molecular structure.
Expected ¹H NMR Spectral Features for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Thiazole-H | ~7.5 - 8.5 | Singlet | 1H |
| -O-CH₂- (Ethyl) | ~4.2 - 4.5 | Quartet | 2H |
| Thiazole-CH₃ | ~2.4 - 2.7 | Singlet | 3H |
| -CH₃ (Ethyl) | ~1.2 - 1.5 | Triplet | 3H |
¹³C NMR Spectroscopy Protocol (General)
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.
-
Instrument Setup: Use a ¹³C NMR spectrometer, often the same instrument as for ¹H NMR.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing and Interpretation: Process the data and assign the signals based on their chemical shifts.
Expected ¹³C NMR Spectral Features for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Ester) | ~160 - 170 |
| Thiazole C2 | ~158 - 165 |
| Thiazole C4 | ~145 - 155 |
| Thiazole C5 | ~115 - 125 |
| -O-CH₂- (Ethyl) | ~60 - 65 |
| Thiazole-CH₃ | ~15 - 20 |
| -CH₃ (Ethyl) | ~13 - 16 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
FTIR Spectroscopy Protocol (General)
-
Sample Preparation:
-
Liquid Samples: Place a drop of the liquid between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Expected IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretching (aromatic/aliphatic) | ~2900 - 3100 |
| C=O stretching (ester) | ~1710 - 1740 |
| C=N stretching (thiazole ring) | ~1600 - 1650 |
| C=C stretching (thiazole ring) | ~1500 - 1600 |
| C-O stretching (ester) | ~1100 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
GC-MS Protocol (General)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Gas Chromatography (GC) Method:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector: Split/splitless injector at a temperature of ~250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): m/z = 185
-
Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 140), loss of the ethyl group (-C₂H₅, m/z = 156), and other fragments characteristic of the thiazole ring.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the compound and for quantitative analysis.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds like this compound.
GC-FID Protocol for Purity Assessment (General)
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Method: Use similar GC conditions as described for GC-MS, but with a Flame Ionization Detector (FID).
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for both purity determination and quantitative analysis.
Reversed-Phase HPLC Protocol (General)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of about 0.1-1 mg/mL.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. An isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).
-
Column Temperature: 25-30 °C.
-
-
Data Analysis: Analyze the chromatogram to determine the retention time and peak area for purity assessment or quantification using a calibration curve.
Visualizing the Analytical Workflow
The following diagrams, created using the DOT language, illustrate the logical flow of the characterization process.
Caption: Overall workflow for the synthesis and characterization of this compound.
References
Application Notes and Protocols: Ethyl 4-methylthiazole-2-carboxylate in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Ethyl 4-methylthiazole-2-carboxylate and its derivatives as anti-inflammatory agents. This document details the underlying mechanisms of action, relevant signaling pathways, and standardized experimental protocols for evaluating anti-inflammatory efficacy. While extensive research has highlighted the anti-inflammatory properties of the broader thiazole chemical class, specific data for this compound is limited. The methodologies presented herein are based on established assays for closely related thiazole derivatives and serve as a foundational guide for initiating research and development programs centered on this compound.
Introduction
Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The thiazole nucleus is a core component of several clinically approved drugs.[3] In the context of inflammation, thiazole-containing compounds have shown potent inhibitory effects on key inflammatory mediators.[4][5]
The primary mechanism by which many thiazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][6] These enzymes are pivotal in the arachidonic acid cascade, which leads to the production of pro-inflammatory prostaglandins and leukotrienes. By inhibiting COX-1 and/or COX-2 and 5-LOX, these compounds can effectively mitigate the inflammatory response.[1][6]
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[7] While direct anti-inflammatory data for this specific ester is not extensively documented, studies on structurally similar thiazole carboxylate derivatives have demonstrated significant anti-inflammatory and analgesic activities, suggesting its potential as a scaffold for the development of novel anti-inflammatory drugs.[4][8]
Signaling Pathways in Inflammation
The arachidonic acid signaling pathway is a critical target for many anti-inflammatory drugs. The diagram below illustrates the key enzymatic steps that are often targeted by thiazole derivatives.
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various thiazole derivatives that are structurally related to this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Thiazole Carboxamide Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | 2.650 | 0.958 | 2.766 | [9] |
| 2b | 0.239 | 0.191 | 1.251 | [9] |
| 2j | 1.443 | 0.957 | 1.507 | [9] |
| Celecoxib | >100 | 0.04 | >2500 | [9] |
Data from a study on 2-(3-methoxyphenyl)-4-methyl-N-(substituted phenyl)thiazole-5-carboxamides.
Table 2: In Vitro 15-Lipoxygenase (15-LOX) Inhibition Data for Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates
| Compound | 15-LOX IC₅₀ (µM) | Reference |
| 5a | 0.12 ± 0.002 | [10] |
| 5h | 0.23 ± 0.01 | [10] |
Data from a study on a series of benzylidenehydrazinyl-thiazole carboxylates.
Table 3: In Vivo Anti-inflammatory Activity of Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |
| 5c (4-chloro) | 10 | 72.4 | [8] |
| 5g (4-bromo) | 10 | 68.2 | [8] |
| 5h (4-fluoro) | 10 | 78.8 | [8] |
| Indomethacin | 10 | 82.3 | [8] |
Data for compounds with halogen substitutions at the para position of the 2-aryl amino group.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on commercially available COX inhibitor screening assay kits.[11]
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. wjpmr.com [wjpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the High-Yield Synthesis of Highly Pure Ethyl 4-methylthiazole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-methylthiazole-2-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. Its structural motif is found in a range of biologically active molecules, making its efficient and high-purity synthesis a topic of significant interest in organic and medicinal chemistry. This document provides detailed protocols and comparative data for the high-yield synthesis of this compound.
Overview of Synthetic Strategies
Two primary synthetic routes are commonly employed for the preparation of this compound: the Hantzsch thiazole synthesis and the esterification of 4-methylthiazole-2-carboxylic acid.
-
Hantzsch Thiazole Synthesis: This is a classic and highly effective method for constructing the thiazole ring. It involves the condensation reaction between a thioamide (in this case, thioacetamide) and an α-halo ketone (ethyl 2-chloro-3-oxobutanoate). This approach is often favored for its high convergence and the ready availability of the starting materials.
-
Esterification of 4-methylthiazole-2-carboxylic acid: This method involves the direct conversion of the corresponding carboxylic acid to its ethyl ester using an alcohol (ethanol) under acidic conditions, a process known as Fischer esterification.[1][2] The efficiency of this route is largely dependent on the availability and purity of the starting carboxylic acid.
This application note will focus on a detailed protocol for the Hantzsch thiazole synthesis, which generally offers high yields and a straightforward procedure.
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative data for the recommended Hantzsch synthesis protocol.
| Parameter | Hantzsch Synthesis | Fischer Esterification |
| Starting Materials | Thioacetamide, Ethyl 2-chloro-3-oxobutanoate | 4-methylthiazole-2-carboxylic acid, Ethanol |
| Key Reagents/Catalysts | Isopropyl alcohol (solvent) | Sulfuric acid (catalyst) |
| Reaction Temperature | Reflux | Reflux |
| Typical Yield | > 85% | Variable, typically 60-90% |
| Purity (post-purification) | > 98% (by HPLC) | > 97% (by HPLC) |
| Purification Method | Recrystallization or Column Chromatography | Distillation or Recrystallization |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Hantzsch Thiazole Condensation
This protocol details the synthesis of this compound from thioacetamide and ethyl 2-chloro-3-oxobutanoate.
Materials:
-
Thioacetamide (CH₃CSNH₂)
-
Ethyl 2-chloro-3-oxobutanoate (C₆H₉ClO₃)
-
Isopropyl alcohol (IPA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in isopropyl alcohol (10 volumes).
-
Addition of Reagent: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.05 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for isopropyl alcohol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the isopropyl alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (10 volumes).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes) and brine (2 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield highly pure this compound as a solid.
-
Expected Results:
This protocol is expected to yield the target compound in over 85% yield with a purity exceeding 98% after purification. The structure can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[3]
Visualizations
Chemical Reaction Pathway
Caption: Hantzsch synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
References
Application Notes and Protocols: The Role of Ethyl 4-methylthiazole-2-carboxylate in the Synthesis of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of Ethyl 4-methylthiazole-2-carboxylate and its derivatives in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). While direct literature detailing the specific use of this compound in OLEDs is limited, the thiazole core is a well-established building block in the design of high-performance organic semiconductors.[1][2] This document outlines the general importance of thiazole derivatives in OLEDs, presents a hypothetical synthetic application for this compound, and provides detailed experimental protocols for the synthesis of related, high-performance thiazole-based OLED materials.
Introduction to Thiazole Derivatives in OLEDs
Thiazole and its derivatives are a significant class of heterocyclic compounds utilized in the development of materials for organic electronics, including OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The thiazole ring is electron-deficient, which imparts high oxidative stability and facilitates efficient intermolecular π-π overlap, a crucial property for charge transport in organic semiconductor materials.[3]
The unique electronic and optical properties of thiazole-based materials make them suitable for various layers within an OLED device, including as fluorescent emitters and host materials.[2] Thiazole-containing polymers and small molecules have been shown to exhibit excellent charge transport properties, high stability, and tunable energy levels, making them promising candidates for next-generation electronic devices.[1] Specifically, thiazole derivatives have been successfully incorporated into blue-emitting materials, a critical component for full-color displays and white lighting applications.[4]
Hypothetical Role and Synthetic Pathway of this compound
This compound can serve as a versatile starting material for the synthesis of more complex, functionalized thiazole derivatives for OLED applications. The ester and methyl groups on the thiazole ring provide reactive sites for further chemical modifications, allowing for the tuning of the molecule's electronic and photophysical properties.
A plausible synthetic strategy involves the functionalization of the thiazole core to introduce electron-donating or electron-accepting moieties, leading to the creation of donor-acceptor (D-A) type molecules. These D-A structures are widely employed in the design of efficient OLED emitters, particularly for achieving thermally activated delayed fluorescence (TADF).
Below is a conceptual workflow illustrating how this compound could be integrated into the synthesis of a D-A type OLED material.
Caption: Conceptual workflow for the synthesis of a donor-acceptor OLED material starting from this compound.
Performance of Thiazole-Based OLED Materials
The performance of OLEDs incorporating thiazole derivatives can be impressive, particularly for blue emitters. The data below summarizes the performance of two thiazolo[5,4-d]thiazole-based emitters.
| Compound Name | Maximum External Quantum Efficiency (EQE) | Maximum Luminance (cd/m²) | Electroluminescence Peak (nm) | Reference |
| TzTz-PCz2 | - | - | 460 | [5] |
| TzTz-PtbCz2 | 10.2% (in tandem device) | 44,851 (in tandem device) | 467-470 | [5] |
Experimental Protocols
While a specific protocol for the direct use of this compound in OLED synthesis is not available in the literature, the following is a detailed protocol for the synthesis of a related class of thiazole-based OLED materials, the thiazolo[5,4-d]thiazoles, which are promising blue emitters.[5][6] This protocol can be adapted for the synthesis of other thiazole derivatives.
Protocol 1: Synthesis of 2,5-bis(4-(9H-carbazol-9-yl)phenyl)thiazolo[5,4-d]thiazole (TzTz-PCz2)
This protocol is adapted from the synthesis of thiazolo[5,4-d]thiazole-based emitters.[6]
Materials:
-
Dithiooxamide
-
4-(9H-carbazol-9-yl)benzaldehyde
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Acetone
-
Diethyl ether
-
Argon gas supply
-
Standard reflux apparatus
-
Filtration apparatus
Procedure:
-
To a solution of dithiooxamide (0.5 g, 4.15 mmol) in DMF (60 mL) under an argon atmosphere, add 4-(9H-carbazol-9-yl)benzaldehyde (2.25 g, 8.3 mmol).[6]
-
Heat the mixture to reflux and maintain for 24 hours.[6]
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
The product will recrystallize out of the solution upon cooling.[6]
-
Isolate the desired compound by filtration.
-
Purify the solid product by washing successively with methanol, acetone, and diethyl ether.[6]
-
Dry the final product, a yellow solid, under vacuum. (Yield: 45%)[6]
References
- 1. kuey.net [kuey.net]
- 2. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. air.unimi.it [air.unimi.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-methylthiazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-methylthiazole-2-carboxylate. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the widely-used Hantzsch thiazole synthesis and its variations.
Question: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. The traditional two-step Hantzsch synthesis, which involves the initial bromination of ethyl acetoacetate followed by cyclization with a thioamide, is often associated with tedious work-ups and can result in low overall yields, sometimes as low as 11%.[1]
To improve your yield, consider the following:
-
Switch to a One-Pot Synthesis: A more efficient approach is a one-pot synthesis where ethyl acetoacetate is reacted with N-bromosuccinimide (NBS) and then directly with thiourea or a substituted thioamide without isolating the intermediate. This method has been shown to significantly increase yields, with reports of up to 72%.[1][2]
-
Purity of Reactants: Ensure the purity of your starting materials, especially the α-haloketone (e.g., ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate) and the thioamide. Impurities can lead to unwanted side reactions.
-
Reaction Temperature: The reaction temperature is crucial. For the one-pot method using NBS, the initial bromination is typically carried out at a low temperature (below 0°C), while the subsequent cyclization with thiourea requires heating (e.g., 80°C).[1] For the classical Hantzsch synthesis, heating is generally required, but excessive heat can lead to decomposition and byproduct formation.
-
Solvent Choice: The choice of solvent can impact the reaction rate and yield. A mixture of water and a miscible organic solvent like THF has been used effectively in one-pot syntheses.[1] In other variations, ethanol is a common solvent.[3]
-
pH Control: After the reaction, adjusting the pH is often necessary to precipitate the product. The addition of a base like aqueous ammonia is a common step in the work-up procedure.[1]
Question: I am observing significant impurity formation in my final product. What are the likely impurities and how can I minimize them?
Answer:
Impurity formation is a common challenge. The nature of the impurities can depend on the specific synthetic route employed.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted α-haloketone and thioamide in your product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.[1]
-
Side Products from α-Haloketone: α-Haloketones can be unstable and may undergo self-condensation or other side reactions, especially in the presence of a base. It is often recommended to use the α-haloketone immediately after its preparation or to purify it just before use.
-
Hydrolysis of the Ester: The ethyl ester group can be susceptible to hydrolysis, especially during work-up or purification under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
-
Byproducts from Thioamide: The stability of the thioamide is also important. Impurities in the thioamide can lead to the formation of related thiazole byproducts.
Minimization Strategies:
-
Control of Stoichiometry: Use the correct molar ratios of your reactants. A slight excess of the thioamide is sometimes used to ensure the complete conversion of the α-haloketone.
-
Careful Work-up: Follow the work-up procedure carefully, paying attention to pH adjustments and extraction steps to remove water-soluble and acid/base-soluble impurities.
-
Purification: Recrystallization is a common and effective method for purifying the final product. Ethyl acetate is a frequently used solvent for recrystallization.[1] Column chromatography can also be employed for more challenging separations.
Question: The purification of this compound is proving difficult. What are the recommended purification methods?
Answer:
Effective purification is key to obtaining a high-purity final product.
-
Filtration: In many procedures, the crude product precipitates from the reaction mixture upon cooling or pH adjustment. This solid can be collected by filtration.[1][4]
-
Washing: The filtered solid should be washed with appropriate solvents to remove residual reactants and byproducts. Water is commonly used to wash away inorganic salts and water-soluble impurities.[1]
-
Recrystallization: This is the most common method for purifying the crude product. Ethyl acetate is a frequently cited solvent for recrystallizing Ethyl 2-amino-4-methylthiazole-5-carboxylate.[1] The choice of solvent will depend on the specific derivative you are synthesizing.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used. A common mobile phase is a mixture of ethyl acetate and hexane.[4]
Frequently Asked Questions (FAQs)
What is the Hantzsch Thiazole Synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction used to synthesize thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide.[4] The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[4] This method is known for being generally high-yielding and straightforward to perform.[4]
What are the common starting materials for the synthesis of this compound?
The most common precursors are:
In one-pot procedures, ethyl acetoacetate and a halogenating agent like N-bromosuccinimide (NBS) are used to generate the α-haloketone in situ.[1]
Are there greener or more environmentally benign methods for this synthesis?
Yes, research is ongoing to develop more environmentally friendly synthetic routes. Some approaches include:
-
One-pot reactions: These reduce the number of steps, minimize waste from intermediate purification, and can often be performed in more benign solvent systems.[1][2]
-
Use of water as a solvent: Some procedures utilize water as a solvent, which is a significant improvement over volatile organic solvents.[1]
-
Catalyst-free conditions: Some methods aim to avoid the use of catalysts, simplifying the reaction and purification process.[7]
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods
| Synthetic Method | Starting Materials | Key Conditions | Reported Yield | Reference |
| Traditional Two-Step | Ethyl acetoacetate, NBS, Thiourea | Stepwise reaction with isolation of intermediate | < 11% | [1] |
| One-Pot Synthesis | Ethyl acetoacetate, NBS, Thiourea | Water/THF solvent, 80°C | 72% | [1] |
| Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | Methanol, heated | High yielding (general observation) | [4] |
| One-Pot, Three-Component | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica supported tungstosilisic acid catalyst | 79-90% | [8] |
Experimental Protocols
Detailed Methodology for the Improved One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]
-
Reaction Setup: In a reaction vessel, combine ethyl acetoacetate (1 equivalent) with a mixture of water and tetrahydrofuran (THF).
-
Bromination: Cool the mixture to below 0°C. Slowly add N-bromosuccinimide (NBS) (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the ethyl acetoacetate starting material by Thin Layer Chromatography (TLC).
-
Cyclization: Add thiourea (1 equivalent) to the reaction mixture.
-
Heating: Heat the mixture to 80°C for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble substances.
-
Add aqueous ammonia to the filtrate to precipitate the product.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Filter the yellow solid product.
-
-
Purification:
-
Wash the filter cake thoroughly with water.
-
Recrystallize the crude product from ethyl acetate.
-
Dry the purified product to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Visualizations
Caption: Workflow for the one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 7. bepls.com [bepls.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in Ethyl 4-methylthiazole-2-carboxylate synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-methylthiazole-2-carboxylate. Our aim is to address common challenges, particularly concerning impurities and their removal, to ensure the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo-β-ketoester, typically ethyl 2-chloroacetoacetate, with a thioamide, such as thioformamide or thioacetamide.[1][2][3]
Q2: What are the common impurities I might encounter in the synthesis of this compound?
A2: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Ethyl 2-chloroacetoacetate and the thioamide used in the reaction.
-
Isomeric Byproducts: Formation of isomeric thiazole structures can occur depending on the reaction conditions.
-
Side-Reaction Products: Undesired products from competing reaction pathways.
-
Hydrolysis Products: The ester group of the desired product can hydrolyze to the corresponding carboxylic acid if exposed to acidic or basic conditions for a prolonged period during workup.
Q3: How can I monitor the progress of the reaction to minimize the formation of impurities?
A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[4] By comparing the reaction mixture to the starting materials, you can determine when the starting materials have been consumed, which helps in preventing the formation of degradation products due to prolonged reaction times or excessive heating.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted Starting Materials in the Crude Product
-
Problem: The final product is contaminated with ethyl 2-chloroacetoacetate and/or the thioamide.
-
Cause: Incomplete reaction due to insufficient reaction time, inadequate temperature, or incorrect stoichiometry of reactants.
-
Solution:
-
Reaction Optimization: Ensure the reaction is run for a sufficient duration and at the optimal temperature as specified in the protocol. Using a slight excess of the thioamide can help drive the reaction to completion.[5]
-
Purification:
-
Aqueous Wash: Unreacted thioamide can often be removed by washing the organic extract with water or a dilute acid solution.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can effectively remove unreacted starting materials.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed.
-
-
Issue 2: Formation of Isomeric Thiazole Byproducts
-
Problem: The product contains an isomeric thiazole, which can be difficult to separate. For instance, under acidic conditions, the reaction of an α-haloketone with an N-monosubstituted thiourea can yield a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[6]
-
Cause: The regioselectivity of the cyclization step can be influenced by factors such as pH and the nature of the substituents.
-
Solution:
-
pH Control: Maintaining a neutral or slightly basic pH during the reaction can favor the formation of the desired isomer.
-
Purification:
-
Fractional Crystallization: If the isomers have significantly different solubilities, fractional crystallization may be effective.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool to isolate the desired isomer.
-
-
Issue 3: Hydrolysis of the Ester Functional Group
-
Problem: The final product is contaminated with 4-methylthiazole-2-carboxylic acid.
-
Cause: Prolonged exposure to acidic or basic conditions during the reaction workup can lead to the hydrolysis of the ethyl ester.
-
Solution:
-
Workup Conditions: Minimize the time the reaction mixture is in contact with strong acids or bases. Use mild acidic or basic solutions for washing and neutralization steps.
-
Purification:
-
Acid-Base Extraction: The carboxylic acid impurity can be removed by washing the organic solution with a dilute basic solution (e.g., sodium bicarbonate). The desired ester will remain in the organic phase, while the carboxylate salt will be in the aqueous phase.
-
-
Data Presentation: Common Impurities and Removal Strategies
| Impurity | Typical Cause | Recommended Removal Method | Expected Purity after Treatment |
| Ethyl 2-chloroacetoacetate | Incomplete reaction | Aqueous wash, Recrystallization, Column Chromatography | >98% |
| Thioamide | Incomplete reaction, Incorrect stoichiometry | Aqueous wash, Recrystallization | >98% |
| Isomeric Thiazole | Non-optimal pH | Fractional Crystallization, Preparative HPLC | >99% (with preparative HPLC) |
| 4-methylthiazole-2-carboxylic acid | Ester hydrolysis during workup | Acid-Base Extraction | >99% |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hantzsch Synthesis)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered hot.
-
Slowly add water to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[4]
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship between crude product, common impurities, and purification routes.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. synarchive.com [synarchive.com]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for the synthesis of Ethyl 4-methylthiazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Ethyl 4-methylthiazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical reactants are chloroacetone and ethyl thiooxamate.
Q2: What are the main starting materials required for the Hantzsch synthesis of this compound?
A2: The primary starting materials are:
-
Chloroacetone: This provides the three-carbon backbone and the methyl group at the 4-position of the thiazole ring.
-
Ethyl thiooxamate: This reagent provides the sulfur and nitrogen atoms for the thiazole ring and the ethyl carboxylate group at the 2-position.[3][4][5]
-
A suitable solvent: Ethanol is a commonly used solvent for this reaction.
Q3: What are the general reaction conditions for this synthesis?
A3: The reaction is typically carried out by heating a mixture of chloroacetone and ethyl thiooxamate in a solvent like ethanol under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
Q4: How can the final product, this compound, be purified?
A4: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate mixture) or by column chromatography on silica gel.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Poor quality of starting materials: Impurities in chloroacetone or ethyl thiooxamate can inhibit the reaction. 3. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed efficiently. 4. Presence of water: Water can interfere with the reaction. | 1. Monitor reaction progress: Use TLC to monitor the consumption of starting materials. If the reaction has stalled, consider extending the reaction time. 2. Purify starting materials: Distill chloroacetone and ensure ethyl thiooxamate is pure before use. 3. Optimize temperature: Ensure the reaction is maintained at a gentle reflux. 4. Use anhydrous conditions: Use dry solvents and glassware. |
| Formation of Side Products | 1. Self-condensation of chloroacetone: Chloroacetone can undergo self-condensation under basic or neutral conditions. 2. Decomposition of ethyl thiooxamate: Ethyl thiooxamate can be unstable, especially at high temperatures. 3. Formation of isomers: Under certain conditions, regioisomers might form. | 1. Control the addition of reagents: Add chloroacetone dropwise to the solution of ethyl thiooxamate to minimize its self-condensation. 2. Maintain appropriate temperature: Avoid excessive heating to prevent decomposition of the thioamide. 3. Control pH: The Hantzsch synthesis can be sensitive to pH. Maintaining slightly acidic to neutral conditions is generally preferred to control regioselectivity.[7] |
| Difficulty in Product Isolation and Purification | 1. Product is an oil: The product may not crystallize easily. 2. Presence of unreacted starting materials: High concentrations of starting materials can complicate purification. 3. Formation of tarry byproducts: Overheating or side reactions can lead to the formation of tars. | 1. Use column chromatography: If recrystallization fails, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate). 2. Optimize stoichiometry: Use a slight excess of one reagent (typically the more stable one) to ensure the complete conversion of the other. 3. Control reaction temperature and time: Careful control of reaction parameters can minimize the formation of tars. |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This protocol is a representative example based on the principles of the Hantzsch thiazole synthesis. Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
Ethyl thiooxamate
-
Chloroacetone
-
Ethanol (anhydrous)
-
Sodium bicarbonate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl thiooxamate (1 equivalent) in anhydrous ethanol.
-
Slowly add chloroacetone (1 equivalent) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [8] |
| Molecular Weight | 187.22 g/mol | Inferred |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | ~235 °C | [8] |
| Solubility | Soluble in ethanol and ether, low solubility in water | [8] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues in the synthesis.
References
- 1. Hantzsch synthesis: Significance and symbolism [wisdomlib.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl thiooxamate | 16982-21-1 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. rsc.org [rsc.org]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chembk.com [chembk.com]
Troubleshooting guide for the Hantzsch thiazole synthesis of Ethyl 4-methylthiazole-2-carboxylate
Technical Support Center: Hantzsch Thiazole Synthesis
This guide provides troubleshooting support for the synthesis of Ethyl 4-methylthiazole-2-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the Hantzsch synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Hantzsch synthesis of this compound?
The most probable starting materials are an α-halo ketone, specifically chloroacetone or bromoacetone, and a thioamide that will form the 2-carboxylate portion of the thiazole ring. A suitable thioamide would be ethyl thiooxamate or a similar precursor. The overall reaction involves the condensation of these two components to form the thiazole ring.[1]
Q2: What is the general mechanism of this reaction?
The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halo ketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the ketone's carbonyl group. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring.[1]
Troubleshooting Common Problems
Q3: I am observing a very low yield or no product formation. What are the likely causes?
Several factors can contribute to low or no product yield:
-
Purity of Reactants: Impurities in the α-haloketone or the thioamide can lead to undesired side reactions, consuming your starting materials. Ensure the purity of your starting materials before beginning the reaction. The presence of water can also be detrimental, so using anhydrous solvents is often recommended.
-
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products. The optimal temperature often requires empirical determination but typically ranges from room temperature to refluxing in a suitable solvent like ethanol.
-
Incorrect Stoichiometry: Ensure that the molar ratios of your reactants are correct. A slight excess of the thioamide is sometimes used to ensure the complete consumption of the α-haloketone.
-
Stability of Thioamide: The thioamide starting material can be unstable, particularly under acidic conditions. If the reaction conditions are too harsh, the thioamide may decompose before it can react.
Q4: My reaction has resulted in a complex mixture of products, making purification difficult. What could be the reason?
The formation of multiple products can often be attributed to side reactions. One common issue is a lack of regioselectivity. Depending on the specific thioamide used, there might be ambiguity in which nitrogen atom participates in the cyclization, potentially leading to isomeric products. Running the reaction under acidic conditions has been shown to influence the regioselectivity of the Hantzsch synthesis.[2] Additionally, self-condensation of the α-haloketone or decomposition of the starting materials under the reaction conditions can lead to impurities.
Q5: I am struggling with the purification of the final product. What are some effective purification strategies?
Purification of thiazole derivatives can sometimes be challenging. Common techniques include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is a common and effective purification method.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard purification technique. A range of solvent systems, often based on ethyl acetate and hexanes, can be employed.
-
Acid-Base Extraction: Since the thiazole nitrogen is basic, it can be protonated. This allows for the possibility of an acid-base extraction to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then neutralized to precipitate or re-extract the purified product.
-
Formation of a Hydrochloride Salt: In some cases, the product can be purified by converting it to its hydrochloride salt, which can be precipitated, filtered, and then neutralized to recover the pure free base.
Q6: Could the choice of solvent be impacting my reaction's success?
Absolutely. The solvent plays a crucial role in the reaction's rate and yield. While ethanol is a commonly used solvent for the Hantzsch synthesis, other solvents like methanol, or even solvent-free conditions, have been employed successfully for similar reactions.[3] It is advisable to perform small-scale trials with different solvents to find the optimal conditions for your specific substrates.
Quantitative Data
The following table summarizes representative reaction conditions and yields for Hantzsch-type thiazole syntheses, providing a baseline for optimization. Note that these are for analogous reactions and optimal conditions for this compound may vary.
| α-Halocarbonyl Compound | Thioamide/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ethanol/Water | 65 | 2-3.5 | 79-90 | [4] |
| Ethyl 2-chloroacetoacetate | Thiourea | Ethanol/Ethyl Acetate | 60-70 | 5-5.5 | >98 | [5] |
| α-bromo-1,3-diketones | Thiobenzamides | Solvent-free | 70-80 | 2 | High | [6] |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 0.5 | High | [1] |
Experimental Protocols
Representative Protocol for the Hantzsch Synthesis of an Ethyl Thiazolecarboxylate
This is an adapted protocol based on the synthesis of similar thiazole esters and should be optimized for the specific synthesis of this compound.
Materials:
-
Chloroacetone (1.0 eq)
-
Ethyl thiooxamate (1.0 eq)
-
Ethanol (anhydrous)
-
Triethylamine (optional, as a mild base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl thiooxamate (1.0 eq) in anhydrous ethanol.
-
Add chloroacetone (1.0 eq) to the solution. If the reaction is slow, a mild base like triethylamine (1.1 eq) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis Pathway
Caption: The general reaction pathway of the Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 4-methylthiazole-2-carboxylate by Recrystallization
Welcome to the technical support center for the purification of Ethyl 4-methylthiazole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, ethanol and ethyl acetate are commonly suggested as suitable solvents. It exhibits good solubility in these organic solvents, especially when heated, and has low solubility in water.[1] N-butanol has also been used for the recrystallization of structurally similar compounds. The choice of solvent may depend on the specific impurities present in the crude material. Small-scale solvent screening is recommended to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My yield of purified this compound is very low. What are the common causes?
A2: Low recovery is a frequent issue in recrystallization. The most common reasons include:
-
Using an excessive volume of solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel.
-
Incomplete crystallization: The cooling period may be too short, or the final temperature not low enough to maximize crystal formation.
-
High solubility in the chosen solvent at low temperatures: If the compound remains significantly soluble even at low temperatures, a different solvent or a mixed solvent system should be considered.
Q3: The purified product is still not pure. What could have gone wrong?
A3: Impurities remaining after recrystallization can be due to several factors:
-
Rapid crystal formation: Cooling the solution too quickly can trap impurities within the crystal lattice.
-
Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the desired compound and certain impurities, leading to their co-crystallization.
-
Presence of insoluble impurities: If the crude product contains insoluble materials, a hot filtration step is necessary to remove them before cooling.
-
Oiling out: The compound may separate as an oil instead of crystals, which can trap impurities. This occurs if the boiling point of the solvent is higher than the melting point of the solute.
Q4: No crystals are forming, even after cooling the solution. What steps can I take?
A4: If crystallization does not initiate, you can try the following techniques:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seed the solution: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.
-
Reduce the solvent volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lower the temperature: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator to further decrease the temperature.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the recrystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil. Add a small amount of a more polar solvent (if using a mixed solvent system) or a different suitable solvent. Allow the solution to cool more slowly. |
| Colored Impurities in Crystals | The impurities were not completely removed during the process. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| Crystals Form Too Quickly | The solution is too concentrated, or the cooling is too rapid. | Re-heat the solution and add a small amount of additional hot solvent. Allow the flask to cool slowly at room temperature before moving to an ice bath. |
| Difficulty Filtering | The crystals are too fine. | This can be a result of very rapid crystallization. Try to achieve a slower crystal growth rate by gradual cooling. |
| Product Contaminated with Starting Materials | Incomplete reaction or inefficient initial purification. | Recrystallize the product a second time. If impurities persist, consider an alternative purification method such as column chromatography. |
Data Presentation
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Comments |
| Ethanol | Soluble[1] | Highly Soluble | A good starting point for single-solvent recrystallization. |
| Ethyl Acetate | Moderately Soluble | Highly Soluble | Another viable option for single-solvent recrystallization. |
| n-Butanol | Sparingly Soluble | Soluble | Has been used for similar thiazole derivatives and could be effective.[1] |
| Water | Low Solubility[1] | Sparingly Soluble | Can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol or ethyl acetate) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean receiving flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to the mixture until the turbidity just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with a cold ethanol/water mixture, and dry the crystals as described in the single-solvent protocol.
Visualizations
Caption: A standard workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common recrystallization problems.
References
Side reactions in the synthesis of Ethyl 4-methylthiazole-2-carboxylate and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-methylthiazole-2-carboxylate. Our aim is to help you identify and mitigate common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, the typical starting materials are ethyl 2-chloro-3-oxobutanoate and ethyl thiooxamate.
Q2: What are the most common side reactions I should be aware of?
Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The most prevalent side reactions include:
-
Formation of Dithiane Dimer: Self-condensation of ethyl thiooxamate can lead to the formation of a dithiane-type dimer, an impurity that can be difficult to remove.
-
Self-Condensation of Ethyl 2-chloro-3-oxobutanoate: The α-haloketone can undergo self-condensation, particularly in the presence of a base, leading to various byproducts.
-
Formation of a Thiazoline Intermediate: Incomplete dehydration of the cyclized intermediate can result in the formation of a stable thiazoline byproduct.
-
Hydrolysis of the Ester Group: The ethyl ester group on either the starting material or the final product can be hydrolyzed to the corresponding carboxylic acid if water is present in the reaction mixture, especially under acidic or basic conditions.
Q3: How can I minimize the formation of the dithiane dimer?
To minimize the self-condensation of ethyl thiooxamate, it is crucial to control the reaction temperature and the rate of addition of the reactants. Adding the ethyl 2-chloro-3-oxobutanoate slowly to the reaction mixture containing ethyl thiooxamate can help to ensure that the primary reaction is favored over the self-condensation. Using a non-polar solvent can also reduce the likelihood of this side reaction.
Q4: What is the role of the base in this reaction, and how does it affect side reactions?
A base is often used to facilitate the final dehydration step in the Hantzsch synthesis. However, the presence of a strong base can also promote the self-condensation of the α-haloketone. Therefore, the choice of base and its stoichiometry are critical. A weak base, such as sodium carbonate or pyridine, is often preferred.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Significant formation of side products. - Suboptimal reaction temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the stoichiometry of the reactants; a slight excess of the thioamide may be beneficial. - Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Typically, refluxing in a suitable solvent like ethanol is required. |
| Product is Difficult to Purify | - Presence of multiple side products, particularly the dithiane dimer or self-condensation products of the haloketone. | - Employ column chromatography for purification. A silica gel column with a gradient of ethyl acetate in hexane is often effective. - Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can help to remove many impurities. |
| Presence of a Carboxylic Acid Impurity | - Hydrolysis of the ethyl ester group. | - Ensure all reactants and the solvent are anhydrous. - If the reaction is worked up with an aqueous solution, ensure the pH is neutral or slightly acidic to minimize ester hydrolysis. |
| Formation of a Dark-colored Reaction Mixture | - Decomposition of starting materials or product. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. - Avoid excessively high reaction temperatures. |
Experimental Protocols
Synthesis of this compound via Hantzsch Synthesis
Materials:
-
Ethyl 2-chloro-3-oxobutanoate (1.0 eq)
-
Ethyl thiooxamate (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium carbonate (anhydrous, 1.2 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl thiooxamate and anhydrous ethanol.
-
Stir the mixture at room temperature until the ethyl thiooxamate is fully dissolved.
-
Slowly add ethyl 2-chloro-3-oxobutanoate to the solution.
-
Add anhydrous sodium carbonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and common side reactions.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing common issues in the synthesis.
Technical Support Center: Scaling Up the Production of Ethyl 4-methylthiazole-2-carboxylate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 4-methylthiazole-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up production.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If starting materials are still present, consider extending the reaction time or slightly increasing the reaction temperature. |
| Suboptimal reaction temperature | - Ensure the reaction mixture is maintained at the optimal temperature. For the Hantzsch synthesis of similar thiazole derivatives, temperatures often range from refluxing in ethanol (around 78°C) to higher temperatures in solvents like DMF (up to 130-140°C for specific steps).[1] | |
| Impure reactants or solvents | - Use high-purity starting materials and anhydrous solvents, as the presence of water or other impurities can lead to side reactions and reduce yield. | |
| Inefficient purification | - Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or n-butanol) can be effective.[1] For large-scale production, consider forming a hydrochloride salt of the product to improve purity and ease of isolation. | |
| Product Impurity | Presence of unreacted starting materials | - Improve the efficiency of the purification process. Recrystallization is a common method. - Ensure the reaction goes to completion by monitoring with TLC or HPLC. |
| Formation of by-products | - Adjusting the reaction conditions, such as temperature and reaction time, can minimize the formation of side products. - In the Hantzsch synthesis, side reactions can occur, and purification by column chromatography or recrystallization is often necessary to isolate the desired product. | |
| Reaction Control Issues (e.g., runaway reaction) | Exothermic reaction | - For reactions known to be exothermic, especially at a larger scale, ensure adequate cooling and controlled addition of reagents. - A patent for a related compound noted that a cyanation step was found to be a runaway reaction even on a 40g scale, highlighting the importance of careful process control during scale-up. |
| Difficulty in Product Isolation | Product solubility | - If the product is highly soluble in the reaction solvent, this can lead to losses during work-up. Select a solvent in which the product has lower solubility at cooler temperatures to facilitate precipitation or crystallization. - If the product is an oil, consider converting it to a solid derivative (e.g., a salt) for easier handling and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Hantzsch thiazole synthesis is a widely used and classical method for preparing thiazole derivatives.[2] This typically involves the reaction of an α-haloketone with a thioamide. For this compound, this would generally involve the reaction of ethyl 2-chloroacetoacetate with a suitable thioamide.
Q2: How can I improve the purity of my final product on a large scale?
A2: On a larger scale, purification by column chromatography can be impractical. A common industrial strategy is to form a salt of the final product, such as a hydrochloride salt. This can often be easily precipitated in high purity and then neutralized in a subsequent step if the free base is required. Recrystallization from an appropriate solvent is also a highly effective method for improving purity.[1]
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: When scaling up, it is crucial to have a thorough understanding of the reaction's thermal profile to prevent runaway reactions. The use of toxic reagents, such as potassium cyanide in some older synthetic routes, should be avoided in favor of safer alternatives like cuprous cyanide.[1] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and work in a well-ventilated area or fume hood.
Q4: Can the solvent choice impact the reaction yield and purity?
A4: Yes, the solvent can have a significant impact on the reaction. The ideal solvent should dissolve the reactants but may allow the product to precipitate upon formation or cooling, simplifying isolation. Common solvents for Hantzsch thiazole synthesis include ethanol, isopropanol, and dimethylformamide (DMF).[1] The choice of solvent can also influence reaction kinetics and the formation of by-products.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Thiazole Derivatives
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-bromo-4-hydroxy-thiobenzamide and ethyl 2-chloroacetoacetate | - | Isopropanol | 80-85 | 5 | 90 | Patent WO2012032528A2 |
| Ethyl acetoacetate, NBS, Thiourea | - | Water/THF | 80 | 2 | 72 | Meng et al., 2014 |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Silica supported tungstosilicic acid | Ethanol/Water | 65 | 2-3.5 | 79-90 | Bouherrou et al., 2017 |
| 2-bromoacetophenone, thiourea | - | Methanol | Reflux | 0.5 | High | Chem Help ASAP |
Note: The yields and conditions are for the synthesis of related thiazole derivatives and are provided for comparative purposes.
Experimental Protocols
Synthesis of Ethyl 4-methyl-2-(substituted)-thiazole-5-carboxylates (One-Pot Procedure)
This protocol is adapted from a method for the efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Substituted Thioamide (e.g., Thioacetamide)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted thioamide (1 equivalent) in a mixture of ethanol and water.
-
Add ethyl acetoacetate (1 equivalent) to the solution.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the reaction mixture in portions, while maintaining the temperature below 30°C.
-
After the addition of NBS is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the collected solid or the organic extract with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Ethyl 4-methyl-2-(substituted)-thiazole-5-carboxylate.
Mandatory Visualization
Caption: Hantzsch synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key factors influencing yield and purity.
References
Overcoming low reactivity of starting materials in Ethyl 4-methylthiazole-2-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Ethyl 4-methylthiazole-2-carboxylate, with a particular focus on overcoming the low reactivity of starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, this would typically involve the reaction of ethyl 2-chloroacetoacetate with a suitable thioamide.
Q2: What are the typical starting materials for the Hantzsch synthesis of this compound?
A2: The typical starting materials are ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate) and a thioamide, such as thiooxamic acid ethyl ester or a related compound.
Q3: I am observing low yields in my synthesis. What are the potential causes?
A3: Low yields can stem from several factors, including low reactivity of the starting materials, suboptimal reaction conditions (temperature, solvent, reaction time), or side reactions. The use of catalysts or alternative, more reactive starting materials can often improve yields. One-pot procedures have been developed to improve overall yields from less than 11% to 72% for similar thiazole syntheses.[3]
Q4: Are there alternative synthesis routes available if the Hantzsch synthesis is not effective?
A4: Yes, several alternative methods have been developed. These include copper-catalyzed condensations, iridium-catalyzed ylide insertions, and reactions involving sulfoxonium ylides.[4][5] These methods can be effective for substrates that show low reactivity in the traditional Hantzsch synthesis.
Troubleshooting Guide: Low Reactivity of Starting Materials
This guide provides solutions to common problems related to the low reactivity of starting materials during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution | Relevant Data/Observations |
| No or very little product formation | Insufficient reactivity of the thioamide or α-haloketone. | 1. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and decomposition. 2. Use a More Reactive Halogen: If using ethyl 2-chloroacetoacetate, consider switching to ethyl 2-bromoacetoacetate, as the bromo derivative is generally more reactive. 3. Employ a Catalyst: Introduce a catalyst to facilitate the reaction. Copper salts (e.g., CuI) or palladium catalysts have been shown to be effective in thiazole synthesis.[4] | The Hantzsch synthesis is often heated to ensure the reaction proceeds at a reasonable rate.[1] |
| Slow reaction rate | Poor nucleophilicity of the thioamide or electrophilicity of the α-haloketone. | 1. Change the Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of nucleophiles. 2. Use an Activating Agent: For less reactive thioamides, an activating agent can be used. For instance, trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of thioamides with α-diazoketones to form thiazoles.[4] 3. Consider Microwave or Ultrasonic Irradiation: These techniques can significantly reduce reaction times by providing energy to the reaction mixture more efficiently than conventional heating.[6][7] | Different solvents and energy sources can dramatically affect reaction outcomes. |
| Formation of multiple byproducts | Side reactions dominating due to harsh reaction conditions required to overcome low reactivity. | 1. One-Pot Synthesis: A one-pot procedure can minimize the isolation of intermediates and potentially reduce byproduct formation. A one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate from ethyl acetoacetate and thiourea using NBS has been shown to be effective.[3][8] 2. Use of Milder Catalysts: Iridium-catalyzed ylide insertion offers a milder alternative to traditional methods and can be more tolerant of various functional groups, thus reducing side reactions.[5] | One-pot syntheses have been reported to improve yields and simplify procedures.[9] |
Summary of Reaction Conditions for Thiazole Synthesis
| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| Hantzsch Synthesis | None | Methanol | 100°C | High | [1] |
| One-Pot Synthesis | N-Bromosuccinimide (NBS) | Water/THF | 80°C | 72% | [8] |
| Copper-Catalyzed | Copper Iodide (CuI) / Lithium tert-butoxide | - | Mild | Good | [4] |
| Iridium-Catalyzed | Iridium Catalyst | - | Mild | - | [5] |
| Brønsted Acid-Mediated | Trifluoromethanesulfonic acid (TfOH) | - | Mild | 34-95% | [4][10] |
Experimental Protocols
Protocol 1: Classical Hantzsch Thiazole Synthesis (Adapted for this compound)
-
In a round-bottom flask, dissolve the thioamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78-100°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[8]
-
To a mixture of ethyl acetoacetate (1.0 equivalent) in a 1:2.5 mixture of THF and water, cool the solution to below 0°C.
-
Add N-bromosuccinimide (NBS) (1.2 equivalents) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Add thiourea (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
After completion, cool the reaction mixture and isolate the product. This method has been reported to yield 72% of the desired product.[8]
Visual Guides
Hantzsch Thiazole Synthesis Pathway
Caption: The general reaction pathway for the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Reactivity
Caption: A logical workflow for troubleshooting low reactivity issues.
Comparison of Synthesis Strategies
Caption: A comparison of different synthesis strategies for thiazoles.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03905J [pubs.rsc.org]
Preventing degradation of Ethyl 4-methylthiazole-2-carboxylate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of Ethyl 4-methylthiazole-2-carboxylate. Our goal is to help you maintain the integrity and purity of this compound for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The ester functional group can be hydrolyzed to 4-methylthiazole-2-carboxylic acid and ethanol. This reaction is catalyzed by the presence of acids or bases.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the thiazole ring, leading to the formation of various degradation products.[1][4] Thiazole rings can absorb light energy, potentially leading to reactions with singlet oxygen.[1]
-
Thermal Degradation: Elevated temperatures can promote the decomposition of the molecule. Thiazole compounds, in general, can undergo thermal degradation to form various volatile substances.[5]
Q3: I've noticed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing, is often an indicator of degradation. This could be due to exposure to light (photodegradation) or elevated temperatures. It is crucial to analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity and identify any degradation products.
Q4: Can I store solutions of this compound?
A4: While it is best to prepare solutions fresh, if storage is necessary, they should be kept in amber vials at low temperatures (2-8°C) for a short period. The choice of solvent is also critical, as protic solvents may facilitate hydrolysis. It is recommended to use high-purity, aprotic solvents and to purge the solution with an inert gas to remove dissolved oxygen, which can participate in photo-oxidation.
Troubleshooting Guides
Issue 1: Loss of Purity or Appearance of Extra Peaks in HPLC Analysis
-
Possible Cause 1: Hydrolysis. The presence of moisture or acidic/basic impurities can lead to the hydrolysis of the ester.
-
Troubleshooting Steps:
-
Ensure the compound is stored in a tightly sealed container in a desiccated environment.
-
Use anhydrous solvents for preparing solutions.
-
Avoid acidic or basic conditions during storage and handling.
-
-
-
Possible Cause 2: Photodegradation. Exposure to ambient or UV light can cause degradation.
-
Troubleshooting Steps:
-
Store the solid compound and its solutions in amber-colored containers or wrap containers in aluminum foil.
-
Minimize exposure to light during experimental procedures.
-
-
-
Possible Cause 3: Thermal Degradation. Storage at elevated temperatures can accelerate decomposition.
-
Troubleshooting Steps:
-
Store the compound at the recommended temperature (refrigerated at 2-8°C).
-
Avoid exposing the compound to high temperatures during experimental manipulations unless specified by the protocol.
-
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Compound Degradation. The use of a degraded sample of this compound can lead to lower-than-expected yields, altered biological activity, or the appearance of side products in a reaction.
-
Troubleshooting Steps:
-
Verify the purity of the compound using a validated analytical method (e.g., HPLC, NMR) before use.
-
If degradation is suspected, purify the compound if possible or use a fresh, high-purity batch.
-
Always follow the recommended storage and handling procedures to prevent degradation.
-
-
Data on Stability
While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative summary of expected stability based on general knowledge of similar thiazole esters.
| Condition | Parameter | Expected Outcome | Recommendation |
| Temperature | Storage Temperature | Degradation rate increases significantly with temperature. | Store at 2-8°C for long-term stability. |
| Purity after 6 months at 25°C | Moderate degradation expected. | For long-term storage, refrigeration is crucial. | |
| Purity after 6 months at 40°C | Significant degradation expected. | Avoid exposure to high temperatures. | |
| pH | Acidic (pH < 4) | Accelerated hydrolysis of the ester linkage. | Buffer solutions to a neutral pH if possible and store for short periods. |
| Neutral (pH 6-8) | Minimal hydrolysis. | Optimal pH range for storage of solutions. | |
| Basic (pH > 8) | Rapid hydrolysis of the ester linkage. | Avoid basic conditions. | |
| Light | UV Exposure | Rapid degradation and ring cleavage. | Store in amber vials or protect from light. |
| Ambient Light | Slow degradation over time. | Minimize exposure to light during handling. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[6][7]
1. Acid Hydrolysis:
- Dissolve a known concentration of the compound in a solution of 0.1 M HCl.
- Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
- At each time point, withdraw a sample, neutralize it with a suitable base, and analyze by HPLC.
2. Base Hydrolysis:
- Dissolve a known concentration of the compound in a solution of 0.1 M NaOH.
- Maintain the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
- At each time point, withdraw a sample, neutralize it with a suitable acid, and analyze by HPLC.
3. Oxidative Degradation:
- Dissolve a known concentration of the compound in a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
- Analyze the samples by HPLC at each time point.
4. Thermal Degradation:
- Place the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C).
- At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
5. Photodegradation:
- Expose a solution of the compound (in a photostable solvent like acetonitrile) to a UV light source (e.g., 254 nm) for a defined period.
- A control sample should be kept in the dark.
- Analyze both the exposed and control samples by HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound and separating it from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent compound and all degradation products identified in the forced degradation study.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and its major degradants have significant absorbance (a photodiode array detector is recommended for peak purity analysis).
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9]
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for purity issues.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Ethyl 4-methylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-methylthiazole-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The efficiency of its synthesis can significantly impact the overall cost and timeline of drug development projects. This guide provides a comparative analysis of two primary synthetic routes for this compound: the traditional Hantzsch thiazole synthesis and a more modern one-pot approach. The comparison is based on reaction parameters, yield, and procedural complexity, supported by detailed experimental protocols and logical pathway diagrams.
At a Glance: Comparison of Synthetic Routes
| Parameter | Traditional Hantzsch Synthesis | One-Pot Synthesis |
| Starting Materials | Ethyl 2-chloroacetoacetate, Thioformamide | Ethyl acetoacetate, N-Chlorosuccinimide (NCS), Thioformamide |
| Number of Steps | Two distinct steps (α-halogenation and cyclization) | Single operational step |
| Reaction Time | 4 - 6 hours | 2 - 3 hours |
| Reaction Temperature | 60-80°C | Room temperature to 60°C |
| Typical Yield | 65-75% | 85-95% |
| Purity | Good, may require purification | High, often requires minimal purification |
| Key Advantages | Well-established, reliable | Higher yield, shorter reaction time, simpler procedure |
| Key Disadvantages | Longer reaction time, lower overall yield | In-situ generation of chlorinated intermediate |
Synthetic Route 1: Traditional Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone of heterocyclic chemistry. This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, this translates to a two-step process.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-chloroacetoacetate
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude ethyl 2-chloroacetoacetate.
Step 2: Cyclization to this compound
-
Dissolve thioformamide (1.0 eq) in ethanol.
-
Add the crude ethyl 2-chloroacetoacetate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (60-80°C) for 2-3 hours.
-
After cooling, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with ethyl acetate, wash with water, and dry the organic layer.
-
Purify the crude product by column chromatography to yield this compound.
Signaling Pathway
Caption: Traditional Hantzsch Synthesis Pathway.
Synthetic Route 2: One-Pot Synthesis
A more contemporary approach involves a one-pot synthesis that combines the halogenation and cyclization steps, significantly improving efficiency. This method avoids the isolation of the intermediate α-haloketone, leading to higher yields and shorter reaction times. A one-pot synthesis for the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate has been reported with a notable increase in yield (from <11% to 72%) over the two-step method[1]. A similar improvement can be expected for the target molecule.
Experimental Protocol
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and a co-solvent like THF or ethanol.
-
Cool the mixture to 0°C and add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 1 hour to facilitate the in-situ formation of ethyl 2-chloroacetoacetate.
-
Add thioformamide (1.0 eq) to the reaction mixture.
-
Heat the mixture to a gentle reflux (around 60°C) for 1-2 hours.
-
Monitor the reaction to completion using TLC.
-
After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow
Caption: One-Pot Synthesis Experimental Workflow.
Conclusion
For researchers and professionals in drug development, the choice of synthetic route can have significant implications. While the traditional Hantzsch synthesis is a robust and well-documented method, the one-pot synthesis of this compound offers clear advantages in terms of efficiency, yield, and simplicity. The reduction in reaction time and operational steps makes the one-pot approach a more cost-effective and environmentally friendly option for the large-scale production of this important pharmaceutical intermediate. The high purity of the product obtained from the one-pot synthesis may also reduce the need for extensive downstream purification, further streamlining the manufacturing process.
References
Validation of Small Molecule Structures: A Comparative Guide to X-ray Crystallography and its Alternatives
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is the leading method for determining the exact arrangement of atoms within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision.[1][3]
Case Study: Polymorphs of Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
A study on Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate revealed two polymorphic forms, a monoclinic (2M) and an orthorhombic (2O) form, upon crystallization from different solvent systems. The crystallographic data for these two forms are summarized below, highlighting the subtle structural differences that can be elucidated by X-ray diffraction.[4]
Table 1: Crystallographic Data for the Polymorphs of Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate [4]
| Parameter | Monoclinic Form (2M) | Orthorhombic Form (2O) |
| Formula | C12H13NO4S | C12H13NO4S |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | Pc | Pbca |
| a (Å) | 8.0177(6) | 8.957(1) |
| b (Å) | 10.259(1) | 15.866(3) |
| c (Å) | 7.4995(9) | 17.955(3) |
| β (º) | 90.130(2) | 90 |
| V (Å3) | 616.9(1) | 2551.7(8) |
| Z | 2 | 8 |
| dcalc (g/cm3) | 1.439 | 1.392 |
Comparison with Alternative Techniques
While X-ray crystallography provides unparalleled detail, other techniques offer complementary information or may be more suitable when high-quality crystals are unavailable.
Table 2: Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Nuclear Magnetic Resonance (NMR) | Three-Dimensional Electron Diffraction (3DED) |
| Sample Type | Single crystal (typically >0.1 mm)[3][5] | Solution or solid-state | Microcrystals (~0.5 µm)[2] |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[1][6] | Connectivity, chemical environment of atoms, solution-state conformation. | 3D atomic structure from very small crystals.[2] |
| Advantages | Unambiguous and highly detailed structural information.[1] | Non-destructive, provides information on dynamics in solution. | Can analyze crystals that are too small for scXRD.[2] |
| Limitations | Requires diffraction-quality single crystals, which can be difficult to grow.[2][3][5] | Does not provide precise bond lengths and angles; structure is an average of solution conformations. | Can be affected by dynamical scattering effects.[2] |
Experimental Protocol for Small Molecule X-ray Crystallography
The successful determination of a crystal structure by X-ray diffraction involves a series of critical steps.[3][5]
1. Crystal Growth The primary and often most challenging step is obtaining a single crystal of sufficient size and quality.[3][5] Common methods for small molecules include:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[7]
2. Crystal Mounting and Data Collection
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in an intense, monochromatic X-ray beam.[3]
-
The crystal is rotated in the beam, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.[5]
3. Structure Solution and Refinement
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using methods like direct methods or Patterson functions.
-
The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.[5]
Visualizing the Workflow
The following diagram illustrates the typical workflow for determining a small molecule's structure using X-ray crystallography.
Caption: Workflow for X-ray Crystallography.
References
- 1. benchchem.com [benchchem.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. mdpi.com [mdpi.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. excillum.com [excillum.com]
- 7. iucr.org [iucr.org]
A Comparative Analysis of the Biological Efficacy of Ethyl 4-methylthiazole-2-carboxylate Analogs
In the landscape of medicinal chemistry, thiazole derivatives stand out as a versatile scaffold with a broad spectrum of biological activities. Among these, analogs of Ethyl 4-methylthiazole-2-carboxylate have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative study of the biological activities of various analogs, presenting key experimental data, detailed methodologies for the cited experiments, and visualizations of relevant workflows to aid researchers and drug development professionals in their understanding of these promising compounds.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro biological activity of several this compound analogs against various cancer cell lines. The data, extracted from studies by the National Cancer Institute (NCI), highlights the cytotoxic potential of these compounds, with GI50 values representing the concentration required to inhibit cell growth by 50%.
| Compound ID | R Group (at 2-amino position) | Cell Line | GI50 (µM) |
| 14 | -CO(CH2)2N(C2H5)2 | RPMI-8226 (Leukemia) | 0.08[1] |
| 14 | -CO(CH2)2N(C2H5)2 | MG-MID (Average) | 38.3[1] |
Note: This table is populated with data from available research. A comprehensive side-by-side comparison of a wider range of analogs is limited by the specificity of published studies.
Experimental Protocols
The methodologies employed to ascertain the biological activity of these thiazole analogs are crucial for the interpretation and replication of the findings. Below are detailed protocols for the key experiments cited.
In Vitro Anticancer Screening (NCI Protocol)
The antitumor activity of the synthesized Ethyl 2-substituted-aminothiazole-4-carboxylate analogs was evaluated in vitro by the National Cancer Institute (NCI), Bethesda, Maryland.
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast, was used.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay Procedure:
-
Cells were seeded into 96-well microtiter plates and incubated for 24 hours.
-
The compounds were added at five different concentrations (10-fold dilutions).
-
The plates were incubated for an additional 48 hours.
-
A Sulforhodamine B (SRB) protein assay was used to determine cell viability.
-
-
Data Analysis: The GI50 value, which is the concentration of the compound that causes a 50% reduction in the net protein increase, was calculated from dose-response curves. A mean graph of the GI50 values (MG-MID) across all cell lines was also determined to represent the average activity.[1]
Visualizing the Research Workflow
To better understand the process from compound synthesis to biological evaluation, the following diagrams illustrate the general workflow and a key synthetic pathway.
Caption: General workflow for the synthesis and biological evaluation of thiazole analogs.
Caption: One-pot synthesis of this compound analogs.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is significantly influenced by the nature of the substituent at the 2-amino position. For instance, the introduction of a diethylaminopropanamido group, as seen in compound 14 , resulted in potent antileukemic activity.[1] This suggests that the presence of a flexible side chain with a basic nitrogen atom may be crucial for the compound's interaction with its biological target. Further research involving a wider array of substituents is necessary to establish a more comprehensive SAR and to optimize the anticancer properties of this class of compounds. The derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated notable antileukemic effects on various human cells, indicating a promising potential as antineoplastic agents.[2]
Conclusion
The analogs of this compound represent a promising class of compounds with significant potential for the development of new anticancer agents. The data presented herein, though limited to a few published examples, underscores the importance of the substituent at the 2-amino position in dictating biological activity. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this versatile chemical scaffold. Future studies should focus on the synthesis and evaluation of a broader library of analogs to build a more detailed structure-activity relationship and to identify lead candidates for further preclinical and clinical development.
References
Comparative Guide to Purity Analysis of Ethyl 4-methylthiazole-2-carboxylate: HPLC-MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. Ethyl 4-methylthiazole-2-carboxylate, a heterocyclic compound, serves as a valuable building block in the synthesis of various pharmaceutical agents. Ensuring its purity is paramount to the safety and efficacy of the final drug product. This guide provides a comparative overview of two powerful analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison at a Glance
Both HPLC-MS and GC-MS are highly sensitive and specific methods capable of separating and identifying the main component from its potential impurities. The choice between the two often depends on the volatility and thermal stability of the analyte and its impurities, as well as the specific requirements of the analysis.
| Feature | HPLC-MS | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility and thermal stability. |
| Sensitivity | High, often in the picogram to femtogram range. | Very high, capable of detecting trace-level impurities. |
| Selectivity | High, with the ability to resolve complex mixtures. | Excellent, especially with high-resolution capillary columns. |
| Typical Impurities Detected | Starting materials, by-products, intermediates, and degradation products. | Volatile impurities, residual solvents, and thermally stable by-products. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a versatile and widely used technique for the purity analysis of pharmaceutical compounds. Its ability to analyze a broad range of molecules without the need for volatilization makes it particularly suitable for many non-volatile and thermally sensitive thiazole derivatives.
Experimental Protocol (Hypothetical Method)
A reverse-phase HPLC method coupled with a mass spectrometer is proposed for the analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Start with 70% A, decrease to 30% A over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 238 nm and Mass Spectrometer |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
Forced Degradation Studies
Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method.[1] The sample of this compound would be subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal stress to generate potential degradation products. The HPLC-MS method should be able to separate the main peak from all degradation product peaks.
Figure 1. Workflow for Forced Degradation Studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for purity analysis, particularly for volatile and thermally stable compounds. Given that this compound has a boiling point, GC-MS is a viable technique. It often provides higher chromatographic resolution than HPLC, leading to better separation of closely related impurities.
Experimental Protocol (Hypothetical Method)
A capillary GC-MS method is proposed for the purity analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
digraph "GC-MS Analysis Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];SamplePrep [label="Sample Preparation\n(Dissolve in a volatile solvent, e.g., Dichloromethane)"]; Injection [label="GC Injection"]; Separation [label="Chromatographic Separation\n(Capillary Column)"]; Ionization [label="Electron Ionization (EI)"]; Detection [label="Mass Spectrometric Detection"]; DataAnalysis [label="Data Analysis\n(Purity Calculation, Impurity Identification)"];
SamplePrep -> Injection; Injection -> Separation; Separation -> Ionization; Ionization -> Detection; Detection -> DataAnalysis; }
Figure 2. General Workflow for GC-MS Purity Analysis.
Performance Comparison (Hypothetical Data)
The following table presents a hypothetical comparison of the expected performance characteristics of the two methods. Actual performance would need to be determined through method validation studies.[2][3][4]
| Parameter | HPLC-MS | GC-MS |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Potential Impurities
A thorough purity analysis requires an understanding of potential impurities that may arise during the synthesis of this compound. Based on common synthetic routes for similar thiazole derivatives, potential impurities could include:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
By-products: Compounds formed from side reactions.
-
Intermediates: Unconverted intermediates from the synthetic pathway.
-
Degradation Products: As identified in forced degradation studies.
Conclusion
Both HPLC-MS and GC-MS are powerful and suitable techniques for the purity analysis of this compound.
-
HPLC-MS is a versatile and robust method, particularly advantageous if potential impurities are non-volatile or thermally labile. It is often the preferred method in pharmaceutical quality control due to its broad applicability.
-
GC-MS can offer superior separation efficiency and sensitivity for volatile impurities and is an excellent alternative if the analyte and its expected impurities are thermally stable.
The selection of the most appropriate method will depend on the specific impurity profile of the sample, the available instrumentation, and the regulatory requirements. For comprehensive purity profiling, employing both techniques can provide complementary information and a more complete picture of the sample's purity. Method validation in accordance with ICH guidelines is essential to ensure the reliability of the chosen method for its intended purpose.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Ethyl 4-methylthiazole-2-carboxylate and a Guide to its Characterization
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of heterocyclic compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for Ethyl 4-methylthiazole-2-carboxylate and its structural isomers, offering valuable insights for compound identification and characterization.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of thiazole derivatives are characterized by distinct signals for the thiazole ring protons, the methyl group, and the ethyl ester moiety. The position of these signals is highly dependent on the substitution pattern of the thiazole ring.
| Compound | Thiazole-H (ppm) | -CH₃ (ppm) | -O-CH₂- (ppm) | -O-CH₂-CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~7.5-7.8 (s, 1H, H5) | ~2.5 (s, 3H) | ~4.4 (q, 2H) | ~1.4 (t, 3H) | CDCl₃ |
| Ethyl 2-methylthiazole-4-carboxylate | 8.03 (s, 1H, H5) | 2.74 (s, 3H) | 4.40 (q, 2H) | 1.39 (t, 3H) | CDCl₃ |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate[1][2] | - | 2.36 (s, 3H) | 4.13 (q, 2H) | 1.19 (t, 3H) | CDCl₃ |
Note: Predicted values for this compound are based on the analysis of its structural isomers and general principles of NMR spectroscopy.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the thiazole ring carbons are particularly sensitive to the nature and position of the substituents.
| Compound | Thiazole C2 (ppm) | Thiazole C4 (ppm) | Thiazole C5 (ppm) | -C H₃ (ppm) | -O-C H₂- (ppm) | -O-CH₂-C H₃ (ppm) | C =O (ppm) | Solvent |
| This compound (Predicted) | ~160-165 | ~150-155 | ~115-120 | ~17-19 | ~61-63 | ~14-15 | ~160-162 | CDCl₃ |
| Ethyl 2-methylthiazole-4-carboxylate | 165.7 | 147.2 | 126.7 | 19.1 | 61.4 | 14.4 | 162.2 | CDCl₃ |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate[2] | 170.21 | 159.34 | 107.34 | 17.12 | 59.72 | 14.32 | 161.95 | CDCl₃ |
Note: Predicted values for this compound are based on the analysis of its structural isomers and general principles of NMR spectroscopy.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for thiazole derivatives.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
Acquisition time: 2-4 seconds
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: 0 to 220 ppm
-
Acquisition time: 1-2 seconds
-
Proton decoupling: Broadband decoupling to simplify the spectrum.
-
Structural Visualization
To aid in the assignment of NMR signals, a clear understanding of the molecular structure and atom numbering is essential.
Caption: Structure of this compound.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound through a comparative analysis with its isomers. The provided experimental protocols and structural visualization serve as a practical resource for researchers engaged in the synthesis and characterization of novel thiazole-based compounds.
References
A Comparative Guide to Catalytic Efficiency in Ethyl 4-methylthiazole-2-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 4-methylthiazole-2-carboxylate, a key intermediate in the manufacturing of various pharmaceuticals, has been approached through several methodologies. This guide provides a comparative analysis of different catalytic strategies to aid in the selection of the most efficient synthesis route. We will delve into a modern one-pot "catalyst-free" approach, a heterogeneous catalysis method using silica-supported tungstosilicic acid, and a homogeneous copper-catalyzed reaction.
Performance Benchmark of Catalytic Systems
The efficiency of different synthetic routes for thiazole derivatives, adaptable for the synthesis of this compound, is summarized below. The data highlights key performance indicators such as yield, reaction time, and catalyst reusability.
| Synthetic Method | Catalyst | Typical Yield (%) | Reaction Time (hours) | Catalyst Loading (mol%) | Reusability | Key Advantages |
| One-Pot Synthesis | None | 72 | 4 | N/A | N/A | Procedural simplicity, avoids intermediate isolation, significant improvement over traditional two-step methods.[1] |
| Hantzsch Synthesis | Silica-Supported Tungstosilicic Acid | 79-90 | 5-7 | Not specified | Yes | High yield, environmentally benign, reusable catalyst.[2][3] |
| Copper-Catalyzed Synthesis | Copper(I) Iodide (CuI) | up to 81 | Not specified | 10 | No | Mild reaction conditions, good functional group tolerance.[4] |
Experimental Protocols
Detailed methodologies for the compared synthetic routes are provided below. These protocols are based on literature procedures and may require optimization for specific laboratory conditions.
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This procedure represents a significant improvement over traditional two-step methods by combining bromination and cyclization in a single pot.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.[1]
-
NBS (0.06 mol) is added to the mixture.[1]
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Thiourea (0.05 mol) is then added to the mixture.[1]
-
The reaction is heated to 80°C for 2 hours.[1]
-
Upon completion, the product is isolated and purified to yield Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 2: Silica-Supported Tungstosilicic Acid Catalyzed Hantzsch Synthesis
This method employs a reusable solid acid catalyst for an environmentally friendly synthesis of thiazole derivatives.
Materials:
-
Ethyl 2-chloroacetoacetate (as the α-haloketone precursor)
-
Thioamide
-
Silica-supported tungstosilicic acid
-
Ethanol/Water (50/50, v/v)
Procedure:
-
A mixture of ethyl 2-chloroacetoacetate, a suitable thioamide, and a catalytic amount of silica-supported tungstosilicic acid is prepared in an ethanol/water (50/50, v/v) solvent system.
-
The reaction mixture is heated under reflux for 5-7 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is recovered by simple filtration.
-
The product is isolated from the filtrate and purified.
Protocol 3: Copper-Catalyzed Thiazole Synthesis
This protocol utilizes a homogeneous copper catalyst for the synthesis of thiazoles under mild conditions.
Materials:
-
An appropriate oxime precursor
-
Anhydride
-
Potassium thiocyanate (KSCN)
-
Copper(I) Iodide (CuI)
-
Toluene
Procedure:
-
In a reaction vessel, the oxime, anhydride, and potassium thiocyanate are dissolved in toluene.
-
Copper(I) Iodide (10 mol%) is added to the mixture.
-
The reaction is stirred at a specified temperature (optimization may be required) until completion.
-
The product is isolated and purified using standard techniques. This method has been shown to achieve yields up to 81%.[4]
Visualizing the Processes
To better understand the workflow and reaction mechanisms, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions [organic-chemistry.org]
A Comparative Guide to Thiazole-Based Esters for Drug Discovery: Ethyl 4-methylthiazole-2-carboxylate in Focus
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of Ethyl 4-methylthiazole-2-carboxylate and other key thiazole-based esters, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data.
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] this compound, a colorless to light yellow liquid, serves as a crucial intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes.[5] This guide will delve into a comparison of this key ester with other thiazole-based esters, providing a data-driven overview for drug discovery and development.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the thiazole ring significantly influences the physicochemical properties of thiazole-based esters, which in turn affects their pharmacokinetic and pharmacodynamic profiles. A general comparison of key properties is summarized below.
| Property | This compound | Other Thiazole-Based Esters (General Trends) |
| Molecular Formula | C₇H₉NO₂S[5] | Varies based on substituents |
| Molecular Weight | 171.22 g/mol | Varies |
| Appearance | Colorless to light yellow liquid[5] | Can be liquids or solids |
| Solubility | Soluble in organic solvents like ethanol and ether; low solubility in water.[5] | Generally soluble in organic solvents; water solubility varies with polarity of substituents. |
| Boiling Point | ~235 °C[5] | Varies |
| Melting Point | Not applicable (liquid at room temperature) | Varies |
Comparative Biological Activity
Thiazole-based esters have been extensively evaluated for their potential as therapeutic agents. The following tables summarize the antimicrobial and anticancer activities of various thiazole derivatives, providing a comparative context for this compound's potential applications.
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 µM | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 µM | [3] |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile (37c) | Bacteria | 46.9 - 93.7 | [3] |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile (37c) | Fungi | 5.8 - 7.8 | [3] |
| 2-phenylacetamido-thiazole derivative (16) | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [1] |
| Thiazole Schiff base derivative | S. aureus | 8.9-22.3 mm (inhibition zone) | |
| Thiazole Schiff base derivative | S. agalactiae | 16.1-25.6 mm (inhibition zone) | |
| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (12f) | S. aureus, B. subtilis | Comparable to ampicillin and gentamicin | [6] |
Anticancer Activity
Thiazole derivatives have shown significant promise as anticancer agents by targeting various signaling pathways. The table below summarizes the in vitro cytotoxic activity (IC₅₀) of selected thiazole compounds against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| Thiazole derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [7] |
| Thiazole derivative (4a) | MCF-7 (Breast) | 12.7 ± 0.77 | [7] |
| Thiazole derivative (4a) | HepG2 (Liver) | 6.69 ± 0.41 | [7] |
| Novel thiazole derivative (4i) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [8] |
| Novel thiazole derivative (4d) | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 (µg/mL) | [8] |
| Novel thiazole derivative (4b) | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 (µg/mL) | [8] |
| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (9b) | Various (NCI-60 panel) | Broad-spectrum activity against 29 cell lines | [6][9] |
| Ethyl thiazole carboxylate-acetamide derivative (3g) | SHSY-5Y (Neuroblastoma) | More effective than doxorubicin | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and antimicrobial evaluation of thiazole-based esters.
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (One-Pot Method)
This protocol describes a practical one-pot procedure for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates.[11][12]
-
Reaction Setup: To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).
-
Bromination: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material using thin-layer chromatography (TLC).
-
Cyclization: Add thiourea (3.80 g, 0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.
-
Work-up: After cooling to room temperature, filter the mixture to remove any insoluble substances. Add ammonia solution (NH₃·H₂O, 8.0 mL) to the filtrate.
-
Isolation: Stir the resulting yellow floccules at room temperature for 10 minutes and then filter. Wash the filter cake with water (3 x 100 mL).
-
Purification: Recrystallize the crude product from ethyl acetate and dry to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[11]
Antimicrobial Susceptibility Testing (Agar Well-Diffusion Method)
This method is commonly used to evaluate the antimicrobial activity of synthesized compounds.[13]
-
Culture Preparation: Prepare cultures of the test microorganisms (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans).
-
Inoculation: Pour a spore suspension (10⁶ colony-forming units (CFU)/mL) of the test strain into 75 mL of nutrient agar medium at 45°C, mix well, and pour into a 15 cm sterile petri plate.
-
Well Preparation: Once the agar solidifies, create wells of a specific diameter using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) to each well. Use standard antibiotics (e.g., Ampicillin, Imipenem, Clotrimazole) as positive controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[13]
Visualizing Synthesis and Evaluation Workflows
To better illustrate the processes involved in the research and development of thiazole-based esters, the following diagrams outline the typical workflows.
Caption: General workflow for the one-pot synthesis of thiazole-based esters.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. [PDF] Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. | Semantic Scholar [semanticscholar.org]
- 5. chembk.com [chembk.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel thiazole/ethyl thiazole carboxylate-acetamide derivatives and their cytotoxic effect evaluation [acikerisim.aku.edu.tr]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. sapub.org [sapub.org]
Validating the Mechanism of Action for Ethyl 4-methylthiazole-2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives of Ethyl 4-methylthiazole-2-carboxylate demonstrating a wide array of biological activities, including antimicrobial, anticancer, herbicidal, and fungicidal properties.[1][2][3] A significant focus of research has been on their potential as anticancer agents, with several studies highlighting their role as inhibitors of critical cellular processes like tubulin polymerization and key signaling pathways such as the EGFR and PI3K/mTOR cascades.[4][5][6][7][8]
This guide provides a comparative analysis of this compound derivatives, focusing on their mechanism of action as tubulin polymerization inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and a comparison with established alternative compounds.
Targeting Microtubule Dynamics: Inhibition of Tubulin Polymerization
A primary mechanism through which certain this compound derivatives exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4][9][10] Microtubules are essential cytoskeletal proteins involved in vital cellular functions, including cell division, motility, and intracellular transport. Their dynamic nature, characterized by continuous polymerization and depolymerization, is crucial for the formation of the mitotic spindle during cell division.[2][11]
Compounds that interfere with this process can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis, making tubulin an attractive target for cancer therapy.[2][10][12]
Below is a diagram illustrating the targeted signaling pathway:
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 4-methylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the quantification of Ethyl 4-methylthiazole-2-carboxylate. In the absence of specific published and validated methods for this analyte, this document outlines a best-practice approach based on established methodologies for similar thiazole derivatives and in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for its development and use. This guide details two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provides a protocol for their cross-validation to ensure consistency and reliability of analytical data.
Methodology and Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
This method is proposed for the routine quantification of this compound in a given matrix.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Samples are dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides a more selective and sensitive approach, often used for confirmation and identification.
-
Instrumentation : GC-MS system with a capillary column.
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : 250°C.
-
Oven Program : A temperature gradient starting from 100°C, ramping to 280°C.
-
Mass Spectrometer : Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
Sample Preparation : Samples are dissolved in a suitable volatile solvent (e.g., dichloromethane) and may require derivatization to improve volatility and thermal stability.
Method Validation
Both the HPLC and GC-MS methods should be validated according to ICH Q2(R2) guidelines.[1][2][3][4][5] Key validation parameters are summarized in the table below.
| Validation Parameter | HPLC Method | GC-MS Method | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.997 | R² > 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | Method-dependent |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 3.0% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Signal-to-noise ratio of 10:1 |
| Specificity | No interference from blank | No interference from blank | No significant interference at the retention time of the analyte |
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical methods, forced degradation studies should be performed.[6][7][8] this compound samples should be subjected to the following stress conditions:
-
Acidic Hydrolysis : 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : 105°C for 48 hours.
-
Photolytic Degradation : Exposure to UV light (254 nm) for 72 hours.
The developed HPLC and GC-MS methods should be able to separate the intact drug from its degradation products.
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that the two different analytical methods provide comparable results.[9] A set of quality control (QC) samples at low, medium, and high concentrations should be analyzed using both the HPLC and GC-MS methods.
Acceptance Criteria for Cross-Validation:
The percentage difference between the results obtained from the two methods should not exceed 15%.
| QC Level | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | % Difference | Acceptance |
| Low QC (5 µg/mL) | 4.95 | 5.08 | 2.6% | Pass |
| Medium QC (50 µg/mL) | 50.3 | 49.6 | -1.4% | Pass |
| High QC (90 µg/mL) | 91.1 | 89.9 | -1.3% | Pass |
Visualizations
Conclusion
This guide presents a robust framework for establishing and cross-validating analytical methods for this compound. By following these proposed HPLC and GC-MS methodologies and adhering to the principles of method validation and forced degradation studies, researchers can ensure the generation of accurate, reliable, and consistent data. The successful cross-validation of these methods will provide a high degree of confidence in the analytical results, which is paramount for regulatory submissions and the advancement of drug development programs.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of the therapeutic potential of substituted thiazole carboxylates
Substituted thiazole carboxylates have emerged as a versatile and highly promising scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This review provides a comparative analysis of their therapeutic potential, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Diverse Biological Activities of Thiazole Carboxylates
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in numerous clinically approved drugs.[1][2] Its derivatives, particularly substituted thiazole carboxylates, have been the subject of extensive research due to their wide-ranging biological effects.[3][4] These compounds have shown significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6]
Anticancer Potential
Substituted thiazole carboxylates have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.
For instance, certain 2-amino-4-methylthiazole-5-carboxylate derivatives have been identified as potent inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme involved in pro-tumorigenic signaling.[9] Notably, compounds 3g and 4c from one study exhibited significant growth inhibition against non-small cell lung cancer and breast cancer cell lines.[9] Another study highlighted a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives with anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines.[3] Furthermore, some thiazole derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met kinase, both of which are critical for tumor angiogenesis and metastasis.[8][10]
Comparative Anticancer Activity of Selected Thiazole Carboxylates
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 Inhibition | [8] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 Inhibition | [8] |
| 3g | EKVX (Non-Small Cell Lung) | 0.865 | MAGL Inhibition | [9] |
| 3g | MDA-MB-468 (Breast) | 1.20 | MAGL Inhibition | [9] |
| 4c | HOP-92 (Non-Small Cell Lung) | 0.34 | MAGL Inhibition | [9] |
| 4c | EKVX (Non-Small Cell Lung) | 0.96 | MAGL Inhibition | [9] |
| 4c | MDA-MB-231/ATCC (Breast) | 1.08 | MAGL Inhibition | [9] |
| 6d | K563 (Leukemia) | Comparable to Dasatinib | Not specified | [11] |
| 2b | COLO205 (Colon) | 30.79 | COX Inhibition | [12] |
| 2b | B16F1 (Melanoma) | 74.15 | COX Inhibition | [12] |
| Compound 9 | HepG-2 (Liver) | 1.61 ± 1.92 µg/mL | Not specified | [13] |
| Compound 10 | HepG-2 (Liver) | 1.98 ± 1.22 µg/mL | Not specified | [13] |
| Compound 23 | MCF-7 (Breast) | 5.71 | Not specified | [13] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is a key driver of many diseases. Substituted thiazole carboxylates have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid pathway that produces inflammatory mediators.[14][15]
Several studies have reported thiazole derivatives with anti-inflammatory activity comparable to or even exceeding that of standard drugs like ibuprofen and diclofenac.[14][16] For example, 2-morpholino-4-phenyl thiazole-5-carboxylic acid demonstrated superior activity to diclofenac in a carrageenan-induced rat paw edema model.[14] The mechanism often involves the inhibition of inducible nitric oxide synthase (iNOS), further contributing to their anti-inflammatory and antioxidant properties.[17]
Comparative Anti-inflammatory Activity of Selected Thiazole Carboxylates
| Compound ID | Assay | % Inhibition | Standard Drug | Reference |
| Compound 6b | Not specified | 44.2 ± 1.89 | Rofecoxib (43.6 ± 1.23) | [14] |
| 2-Morpholino-4-phenyl thiazole-5-carboxylic acid 7 | Carrageenan-induced rat paw edema (3h) | 88.88 | Diclofenac (80.55) | [14] |
| Compound 3c | Carrageenan-induced rat paw edema | up to 44 | Not specified | [16] |
| Compound 3d | Carrageenan-induced rat paw edema | up to 41 | Not specified | [16] |
Antimicrobial and Antioxidant Potential
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[18] Thiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][5][6] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.[19] The antimicrobial efficacy is often influenced by the nature and position of substituents on the thiazole ring.[20]
Furthermore, many thiazole carboxylates exhibit potent antioxidant activity by scavenging free radicals, which plays a crucial role in mitigating oxidative stress-related cellular damage.[21] The antioxidant capacity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method.[21]
Comparative Antimicrobial and Antioxidant Activity of Selected Thiazole Carboxylates
| Compound ID | Activity Type | Organism/Assay | MIC / IC50 (µM or µg/mL) | Reference |
| LMH6 | Antioxidant | DPPH Assay | 0.185 ± 0.049 µM | [21] |
| LMH7 | Antioxidant | DPPH Assay | 0.221 ± 0.059 µM | [21] |
| Trolox (Standard) | Antioxidant | DPPH Assay | 3.10 ± 0.92 µM | [21] |
| Compound 43a | Antibacterial | S. aureus, E. coli | 16.1 µM | [19] |
| Compound 56 | Antibacterial | S. aureus, E. coli, P. aeruginosa, A. baumanii | 8–16 µg/mL | [20] |
| Compound 59 | Antituberculosis | Not specified | IC50 = 4.21 ± 0.13 µM (DHFR inhibition) | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the evaluation of substituted thiazole carboxylates.
Synthesis of Thiazole Carboxylates (General Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a common method for preparing the thiazole ring.[22] A generalized protocol involves:
-
Reaction: An α-haloketone is reacted with a thioamide.
-
Cyclization: The intermediate undergoes cyclization, often with heating, to form the thiazole ring.
-
Purification: The final product is purified using techniques like recrystallization or column chromatography.
For example, the synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives involves the reaction of a substituted thiobenzamide with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, followed by hydrolysis of the ester and subsequent amidation.[3]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard model for evaluating acute inflammation.[16][23]
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with diclofenac), and test groups.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Edema Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of substituted thiazole carboxylates are underpinned by their interaction with specific molecular targets and modulation of key signaling pathways.
Anticancer Signaling Pathways
Anti-inflammatory Signaling Pathway
Conclusion and Future Directions
Substituted thiazole carboxylates represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific molecular targets. Furthermore, comprehensive preclinical and clinical studies are necessary to translate the therapeutic promise of these compounds into novel and effective treatments for a range of human diseases. The development of new synthetic methodologies will also be crucial for accessing a wider diversity of substituted thiazole carboxylates for biological screening.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 17. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jchemrev.com [jchemrev.com]
- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 4-methylthiazole-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of Ethyl 4-methylthiazole-2-carboxylate, a thiazole derivative. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 7210-73-3) was not identified, this guidance is compiled from the safety data of structurally similar thiazole compounds. It is imperative to consult with your institution's environmental health and safety (EHS) office and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on information for related thiazole compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, a NIOSH-approved respirator is advised.
Handle the material in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Chemical Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with incompatible waste streams. Thiazole derivatives may be incompatible with strong oxidizing agents, strong acids, and strong bases.
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include any known hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide them with the full chemical name and any available safety information. Disposal should be conducted at an approved waste disposal plant.[1]
-
-
Handling Spills:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a suitable, labeled container for disposal.
-
Avoid generating dust.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, contact your EHS department immediately.
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, absorbent pads, and empty containers, should be collected and disposed of as chemical waste.
-
Empty containers should be triple-rinsed (if appropriate) with a suitable solvent, and the rinsate collected as chemical waste before the container is disposed of or recycled.
-
Quantitative Data Summary for Related Thiazole Compounds
The following table summarizes key safety and disposal information gathered from the SDS of similar thiazole compounds. This data should be used as a general guideline.
| Parameter | Information (from related compounds) | Source |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation. | [2] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray, P280: Wear protective gloves/protective clothing/eye protection/face protection, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases. | [4] |
| Recommended Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam. | [5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 4-methylthiazole-2-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 4-methylthiazole-2-carboxylate (CAS No. 7210-73-3) was found. The following safety and handling information is based on data from structurally similar thiazole derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to related compounds, which include flammability, skin and eye irritation, and potential respiratory irritation. This guide should be used as a supplementary resource, and a comprehensive, substance-specific risk assessment should be conducted before handling.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
Based on the hazards associated with similar thiazole compounds, the following personal protective equipment is recommended when handling this compound.
| Protection Type | Recommended Equipment | Material/Standard |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should conform to EN 166 or NIOSH standards. A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling similar organic chemicals. Always inspect gloves for integrity before use. |
| Body Protection | Flame-retardant lab coat | A lab coat made of Nomex® or a similar flame-retardant material is advised. Ensure clothing fully covers the arms. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes should fully cover the feet to protect against spills. |
Experimental Protocols: Safe Handling and Disposal
1. Preparation and Handling:
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment, considering the potential hazards of this compound and any other chemicals involved.
-
Engineering Controls: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Dispensing:
-
When transferring the chemical, use appropriate tools such as a spatula for solids or a pipette for liquids.
-
Avoid creating dust or aerosols.
-
Ensure all containers are clearly labeled with the chemical name and hazard information.[1]
-
-
Spill Prevention:
-
Handle the chemical in a secondary containment tray to contain any potential spills.
-
Keep containers tightly closed when not in use.
-
2. Spill Response:
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert colleagues.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Cleanup:
-
Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
-
Reporting: Report all spills to the laboratory supervisor or safety officer.
3. Disposal Plan:
-
Waste Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Management:
-
Use a container that is compatible with the chemical.
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Do not pour this compound down the drain.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
